Diethyl 2-chlorobenzylphosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLKJMZAVRUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501166 | |
| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29074-98-4 | |
| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2-Chlorobenzylphosphonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and properties of diethyl 2-chlorobenzylphosphonate, a key intermediate in organic synthesis and a valuable building block for the development of novel therapeutic agents. This document details the prevalent synthetic methodologies, presents key physical and spectral data in a structured format, and offers a detailed experimental protocol for its preparation.
Core Synthesis: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate. The reactivity of the 2-chlorobenzyl halide follows the expected trend, with the bromide being more reactive than the chloride.
The general reaction scheme is as follows:
A key advantage of this method is the typically high yields and the relatively straightforward purification of the product.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize the key quantitative data for this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClO₃P | N/A |
| Molecular Weight | 262.67 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 146 °C at 0.4 mmHg | [2] |
| Refractive Index | 1.5060 to 1.5140 | [2] |
Spectroscopic Data
The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
| ¹H NMR (500 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.37 | d | 7.5 | 1H, Ar-H |
| 7.31 | d | 7.5 | 1H, Ar-H |
| 7.19 – 7.09 | m | 2H, Ar-H | |
| 4.01 – 3.95 | m | 4H, OCH₂CH₃ | |
| 3.31 | d | 22.0 (JHP) | 2H, PCH₂ |
| 1.19 | t | 7.0 | 6H, OCH₂CH₃ |
Reference:[3]
| ¹³C NMR (125.4 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| 134.29 | Ar-C | |
| 132.8 (d) | JCP = 9.0 | Ar-C |
| 130.9 (d) | JCP = 6.6 | Ar-C |
| 129.2 (d) | JCP = 3.0 | Ar-C |
| 127.0 (d) | JCP = 3.4 | Ar-C |
| 62.5 (d) | JCP = 6.5 | OCH₂CH₃ |
| 33.2 (d) | JCP = 135.1 | PCH₂ |
| 16.4 (d) | JCP = 5.8 | OCH₂CH₃ |
| ³¹P NMR | |
| Chemical Shift (δ, ppm) | Solvent |
| ~24-27 | CDCl₃ or DMSO-d₆ |
(Note: The ³¹P NMR chemical shift is an estimated value based on similar benzyl phosphonate compounds.[4][5])
| Wavenumber (cm⁻¹) | Assignment |
| ~2985 | C-H stretch (aliphatic) |
| ~1590, 1475, 1445 | C=C stretch (aromatic) |
| ~1250 | P=O stretch |
| ~1025 | P-O-C stretch |
| ~760 | C-Cl stretch |
(Note: IR data is predicted based on characteristic absorption frequencies for the functional groups present.)
| m/z | Proposed Fragment |
| 262/264 | [M]⁺ (Molecular ion) |
| 227 | [M - Cl]⁺ |
| 125/127 | [Cl-C₆H₄-CH₂]⁺ |
| 137 | [(EtO)₂P(O)]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
(Note: The presence of the chlorine isotope will result in characteristic M and M+2 peaks in a roughly 3:1 ratio.)
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Materials and Equipment:
-
2-Chlorobenzyl chloride (or bromide)
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus or silica gel for column chromatography
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl chloride (1.0 equivalent). The flask is then flushed with an inert gas, such as nitrogen or argon.
-
Addition of Reagent: An excess of triethyl phosphite (1.5-2.0 equivalents) is added to the flask. The use of excess triethyl phosphite helps to drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[6] The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[6]
-
Purification: The crude product is then purified. Vacuum distillation is a common and effective method for purifying liquid phosphonates.[6] Alternatively, if the product is not readily distillable or contains impurities with similar boiling points, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[6]
Expected Yield: 80-95%
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Experimental Setup
This diagram outlines the typical experimental setup for the Michaelis-Arbuzov reaction.
Caption: Experimental setup for the Michaelis-Arbuzov reaction.
References
An In-depth Technical Guide to Diethyl 2-chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Diethyl 2-chlorobenzylphosphonate (CAS No: 29074-98-4). This organophosphorus compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClO₃P | [1][2] |
| Molecular Weight | 262.67 g/mol | [1][2] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Boiling Point | 146 °C at 0.4 mmHg | [2] |
| Specific Gravity (20/20) | 1.20 | |
| Refractive Index | 1.51 | |
| Flash Point | 242 °C | |
| Purity | >98.0% (GC) | |
| Synonyms | (2-Chlorobenzyl)phosphonic Acid Diethyl Ester | [2] |
Experimental Protocols
The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction. This method is a cornerstone for creating carbon-phosphorus bonds.
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
This protocol details the synthesis of this compound from 2-chlorobenzyl chloride and triethyl phosphite. The reaction for the closely related 2,6-dichlorobenzyl derivative is well-documented and can be adapted for this synthesis.[3][4]
Materials:
-
2-chlorobenzyl chloride (or bromide)
-
Triethyl phosphite
-
Anhydrous toluene (optional, can be run neat)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard reflux glassware (round-bottom flask, condenser)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation setup or silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl chloride (1.0 equivalent) and equipped with a reflux condenser and magnetic stir bar. The system is flushed with an inert gas like nitrogen.[3][6]
-
Addition of Reagent: An excess of triethyl phosphite (typically 1.5 to 3.0 equivalents) is added to the flask.[4] The use of excess phosphite helps drive the reaction to completion.[6] The reaction can be performed neat or with an anhydrous, high-boiling solvent like toluene.[5][6]
-
Reaction Conditions: The mixture is heated to reflux, typically between 120-160 °C, with vigorous stirring.[4][6] The reaction progress is monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[6] Reaction times can vary from a few hours to overnight.[4]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[3][6]
-
Purification: The crude product is purified to isolate the this compound. Two common methods are:
-
Vacuum Distillation: This is an effective method for purifying liquid phosphonates by separating the product from less volatile impurities.[4][6]
-
Column Chromatography: If distillation is not suitable, the crude product can be purified on a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.[3][6]
-
Protocol 2: Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, standard spectroscopic methods are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the structure of the compound.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups.
Experimental Workflow and Logic
The synthesis and purification of this compound follow a logical progression from starting materials to the final, pure product. This workflow is visualized below.
Caption: Synthesis and purification workflow for this compound.
Applications in Research
This compound is primarily used as a reagent in organic synthesis. Its most notable application is in the Horner-Wadsworth-Emmons (HWE) reaction , where it serves as a precursor to a phosphonate carbanion. This carbanion reacts with aldehydes and ketones to form alkenes, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of the 2-chloro substituent can influence the reactivity and electronic properties of the molecule, making it a specific tool for synthetic chemists.
References
Diethyl 2-chlorobenzylphosphonate: A Technical Guide for Researchers
CAS Number: 29074-98-4
Chemical Formula: C₁₁H₁₆ClO₃P
Molecular Weight: 262.67 g/mol
This technical guide provides an in-depth overview of Diethyl 2-chlorobenzylphosphonate, a compound of interest for researchers, scientists, and drug development professionals. The information presented herein is a compilation of available data on its synthesis, properties, and potential biological applications, with a focus on its role in antimicrobial and anticancer research.
Physicochemical and Spectroscopic Data
While experimentally determined data for this compound is limited in publicly available literature, the following tables summarize key physicochemical properties and predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds, particularly other substituted benzylphosphonates.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | diethyl (2-chlorobenzyl)phosphonate |
| Synonyms | (2-Chlorobenzyl)phosphonic Acid Diethyl Ester |
| Appearance | Colorless to Almost colorless clear liquid |
| Purity | >98.0% (by GC, as offered by commercial suppliers) |
| Boiling Point | 146 °C (predicted) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Ar-H: 7.2-7.5 ppm (m, 4H)CH₂-P: ~3.4-3.7 ppm (d, 2H, JHP ≈ 22 Hz)O-CH₂: ~4.0-4.2 ppm (dq, 4H)O-CH₂-CH₃: ~1.2-1.4 ppm (t, 6H) |
| ¹³C NMR | Ar-C (C-Cl): ~134 ppm (d)Ar-C (CH): ~127-132 ppm (d)Ar-C (C-CH₂): ~130 ppm (d)CH₂-P: ~33 ppm (d, ¹JCP ≈ 138 Hz)O-CH₂: ~62 ppm (d)O-CH₂-CH₃: ~16 ppm (d) |
| ³¹P NMR | ~24-26 ppm (referenced to 85% H₃PO₄) |
| FT-IR (cm⁻¹) | ~2980: C-H stretch (alkyl)~1250: P=O stretch~1030: P-O-C stretch~750-850: C-Cl stretch |
| Mass Spec. | Molecular Ion (M⁺): m/z = 262 (for ³⁵Cl), 264 (for ³⁷Cl)Key Fragments: Loss of ethoxy group, cleavage of the benzyl-phosphonate bond. |
Synthesis of this compound
The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction .[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide.[1]
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-chlorobenzyl bromide (or chloride)
-
Triethyl phosphite
-
Anhydrous toluene (optional, as the reaction can be run neat)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl bromide (1.0 equivalent). The flask is then flushed with an inert gas (Nitrogen or Argon).
-
Addition of Reagent: An excess of triethyl phosphite (1.2 to 2.0 equivalents) is added to the flask. The use of excess triethyl phosphite can help drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[2]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 110-160 °C) with vigorous stirring under an inert atmosphere for 4-6 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The toluene (if used) and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product is purified by silica gel column chromatography. The product is eluted with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure this compound as a colorless to pale yellow oil.[2]
Potential Applications in Drug Development
While specific research on this compound is limited, the broader class of benzylphosphonates has shown significant promise in several therapeutic areas.
Antimicrobial Activity
Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including Escherichia coli.[3] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[3] The presence of the chloro substituent on the benzyl ring may influence the lipophilicity and electronic properties of the molecule, potentially affecting its antimicrobial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a general method for determining the MIC of a compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared and diluted in MHB to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in MHB in a 96-well plate.
-
Inoculation and Incubation: 100 µL of the bacterial inoculum is added to each well containing the compound dilutions. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included. The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[2]
Anticancer Activity and Enzyme Inhibition
Organophosphonates are recognized for their ability to act as mimics of the tetrahedral transition states of substrate hydrolysis, making them effective inhibitors of various enzymes, particularly hydrolases like proteases and lipases.[4][5] Benzylphosphonates have also been identified as inhibitors of enzymes such as autotaxin, which is implicated in cancer invasion and metastasis.[6] The cytotoxic effects of benzylphosphonate derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents.[4][5][7]
The proposed mechanism for enzyme inhibition by phosphonates often involves their structural similarity to the transition state of the enzymatic reaction, allowing them to bind tightly to the active site and block substrate access. This can be either competitive or non-competitive inhibition, depending on the specific enzyme and inhibitor.
Conclusion
This compound is a readily synthesizable organophosphorus compound with significant potential for applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. While direct experimental data on this specific compound is limited, the well-documented biological activities of the broader class of benzylphosphonates provide a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic data of Diethyl 2-chlorobenzylphosphonate (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of Diethyl 2-chlorobenzylphosphonate
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on analogous compounds, alongside detailed experimental protocols for obtaining such data. For comparative purposes, experimental data for the closely related compound, Diethyl benzylphosphonate, is also provided.
Spectroscopic Data
The structural elucidation of a synthesized compound like this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons and their neighboring atoms. The predicted ¹H NMR data for this compound is presented below, along with the experimental data for Diethyl benzylphosphonate for comparison.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate | Predicted Multiplicity |
| Ar-H | ~7.2 - 7.5 | 7.32 - 7.43 | Multiplet (m) |
| CH₂-P | ~3.4 - 3.7 | 3.12 | Doublet (d) |
| O-CH₂ | ~4.0 - 4.2 | 4.20 - 4.27 | Doublet of Quartets (dq) |
| O-CH₂-CH₃ | ~1.2 - 1.4 | 1.43 - 1.47 | Triplet (t) |
Data for Diethyl benzylphosphonate sourced from reference[1]. Predicted data for this compound is based on analogous compounds[2].
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound and experimental data for Diethyl benzylphosphonate are summarized below.
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate | Predicted Multiplicity |
| Ar-C (C-Cl) | ~135 | - | Doublet (d) |
| Ar-C (C-CH₂) | ~130 | 132.14 | Doublet (d) |
| Ar-C (CH) | ~128 - 132 | 129.41, 129.31, 128.93 | Doublet (d) |
| CH₂-P | ~33 | 33.27 | Doublet (d) |
| O-CH₂ | ~62 | 62.55 | Doublet (d) |
| O-CH₂-CH₃ | ~16 | 16.56 | Doublet (d) |
Data for Diethyl benzylphosphonate sourced from reference[1]. Predicted data for this compound is based on analogous compounds[2].
³¹P NMR Spectroscopy
³¹P NMR is a specialized NMR technique that is highly sensitive to the chemical environment of the phosphorus atom.
Table 3: ³¹P NMR Spectroscopic Data
| Compound | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate |
| This compound | ~23-26 | - |
| Diethyl benzylphosphonate | - | 25.93 |
Data for Diethyl benzylphosphonate sourced from reference[1]. The predicted shift for this compound is based on the value for the unsubstituted analog and the expected electronic effects of the chlorine substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Diethyl benzylphosphonate |
| C-H (aromatic) | ~3050 - 3150 | Not specified |
| C-H (aliphatic) | ~2850 - 3000 | Not specified |
| C=C (aromatic) | ~1450 - 1600 | Not specified |
| P=O | ~1250 | Not specified |
| P-O-C | ~1020 - 1050 | Not specified |
| C-Cl | ~700 - 800 | Not specified |
Predicted data is based on characteristic absorption bands for the respective functional groups[3].
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.
Table 5: Mass Spectrometry Data
| Analysis | Predicted m/z for this compound |
| Molecular Ion (M⁺) | Expected at m/z = 262 (for ³⁵Cl) |
| Isotope Peaks | Prominent peaks at M+2 due to the presence of the chlorine isotope (³⁷Cl) |
The molecular weight of this compound is 262.67 g/mol [4]. The predicted mass spectrometry data is based on this molecular weight[2].
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Sample Preparation
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] The final volume should be around 0.6-0.7 mL.[6]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire a standard one-dimensional spectrum.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals.
-
For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency, with proton decoupling.[7]
-
Process the acquired data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[2]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[8]
Infrared (IR) Spectroscopy
Sample Preparation
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[2]
-
Solid Film: If the compound is a solid, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.[2]
Data Acquisition
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (MS)
Sample Preparation
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]
Data Acquisition
-
Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2]
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and any fragment ions.[2]
-
Analyze the data to identify the molecular ion peak and the characteristic isotopic pattern.[9]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 6. uwyo.edu [uwyo.edu]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Synthesis of Diethyl 2-chlorobenzylphosphonate via the Michaelis-Arbuzov Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-chlorobenzylphosphonate, a valuable organophosphorus compound, utilizing the Michaelis-Arbuzov reaction. This well-established method offers an efficient pathway for the formation of a carbon-phosphorus bond, crucial for the development of various therapeutic agents and research chemicals. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support professionals in medicinal chemistry and drug development.
Core Synthesis Pathway: The Michaelis-Arbuzov Reaction
The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2-chlorobenzyl chloride. The reaction proceeds via a phosphonium salt intermediate, which subsequently undergoes dealkylation to yield the final phosphonate product.[1][3] Discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, this reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine oxides.[1][3]
The general scheme for the synthesis of this compound is as follows:
2-Chlorobenzyl chloride + Triethyl phosphite → this compound + Ethyl chloride
Reaction Mechanism
The Michaelis-Arbuzov reaction is initiated by the S_N2 attack of the nucleophilic phosphorus atom in triethyl phosphite on the electrophilic carbon of 2-chlorobenzyl chloride. This initial step forms a quaternary phosphonium salt intermediate. Subsequently, the displaced chloride ion attacks one of the ethyl groups of the phosphonium salt in a second S_N2 reaction, leading to the formation of the thermodynamically stable pentavalent phosphonate and a molecule of ethyl chloride.[1][4]
Caption: Michaelis-Arbuzov reaction mechanism for this compound synthesis.
Quantitative Data
The following tables summarize key quantitative data for the reactants and the product, along with typical reaction conditions for the synthesis of related benzylphosphonates.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Liquid |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Liquid |
| This compound | C₁₁H₁₆ClO₃P | 262.66 | Colorless Oil[5] |
Table 2: Typical Michaelis-Arbuzov Reaction Conditions for Benzylphosphonates [4][6]
| Parameter | Value | Notes |
| Stoichiometry (Phosphite:Halide) | 1.5 - 2.0 equivalents | Excess phosphite drives the reaction to completion and can act as a solvent.[7] |
| Solvent | Toluene or neat | Anhydrous, high-boiling point solvents are suitable.[7] |
| Temperature | 120 - 160 °C | The reaction often requires heating to reflux.[7][8] |
| Reaction Time | 4 - 24 hours | Dependent on halide reactivity (I > Br > Cl) and temperature.[6] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on standard Michaelis-Arbuzov reaction conditions for benzyl halides.[7][9] Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
2-Chlorobenzyl chloride
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus or silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorobenzyl chloride (1.0 equivalent). The flask should be under an inert atmosphere of nitrogen or argon.[4][9]
-
Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The reaction can be performed neat or with an anhydrous solvent like toluene to aid in temperature control.[6][7]
-
Reaction Conditions: Heat the mixture to reflux (typically 120-160 °C) with vigorous stirring.[4][7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7]
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.[6]
-
Purification: Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[4][6][7]
Characterization:
The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods. The following data has been reported for the target compound:
-
¹H NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 7.5 Hz, 1H), 7.31 (d, J = 7.5 Hz, 1H), 7.19 – 7.09 (m, 2H), 4.01 – 3.95 (m, 4H), 3.31 (d, J = 22.0 Hz, 2H), 1.19 (t, J = 7.0 Hz, 6H).[5]
-
¹³C NMR (125.4 MHz, CDCl₃): δ 134.29.[5]
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors:
-
Insufficient Reaction Temperature or Time: The classical reaction often requires high temperatures. Monitoring the reaction to completion is crucial.[8]
-
Impure Trialkyl Phosphite: Phosphites can oxidize or hydrolyze during storage, which reduces their nucleophilicity. Using freshly distilled trialkyl phosphite is recommended.[8]
-
Steric Hindrance: Significant steric bulk on either the phosphite or the alkyl halide can slow the S_{N}2 reaction.[10]
To optimize the reaction, consider the following:
-
Use of Catalysts: Lewis acids can mediate the Michaelis-Arbuzov reaction at room temperature, providing a milder alternative to high heat.[11]
-
Excess Reagent: Using an excess of the more volatile component, typically the trialkyl phosphite, can help drive the reaction to completion.[10]
This guide provides a foundational understanding and practical framework for the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Michaelis-Arbuzov_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Arbuzov Reaction [organic-chemistry.org]
Structure elucidation of Diethyl 2-chlorobenzylphosphonate
An In-depth Technical Guide to the Structure Elucidation of Diethyl 2-chlorobenzylphosphonate
This guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the complete structure elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and in-depth spectroscopic characterization of the target molecule.
Physicochemical Properties
This compound is an organophosphorus compound whose structure is confirmed through a combination of spectroscopic techniques. A summary of its key identifiers and properties is presented below.
| Property | Value | Reference |
| Chemical Name | Diethyl (2-chlorobenzyl)phosphonate | [1] |
| CAS Number | 29074-98-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClO₃P | [1][3] |
| Molecular Weight | 262.67 g/mol | [1][3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Purity | >98.0% (GC) | |
| IUPAC Name | diethyl (2-chlorobenzyl)phosphonate | [1] |
| InChI Key | GKGLKJMZAVRUQO-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride.[5] The reaction proceeds via a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced chloride ion to yield the final phosphonate product and ethyl chloride.[5]
Logical Workflow for Synthesis and Purification
References
Chemical Reactivity Profile of Diethyl 2-chlorobenzylphosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of Diethyl 2-chlorobenzylphosphonate, a versatile organophosphorus compound with significant applications in synthetic organic chemistry and potential relevance in drug discovery. The document details its primary synthesis route, the Michaelis-Arbuzov reaction, and its key application in carbon-carbon bond formation via the Horner-Wadsworth-Emmons (HWE) reaction. Furthermore, this guide explores its potential biological activity, particularly as an antimicrobial agent, elucidating the proposed mechanism of action involving oxidative stress and DNA damage. Quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and biological processes are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No: 29074-98-4) is an organophosphonate ester characterized by a diethyl phosphonate group attached to a benzyl moiety substituted with a chlorine atom at the ortho position.[1][2] This class of compounds is of considerable interest due to the stability of the carbon-phosphorus bond and the synthetic versatility offered by the phosphonate group.[3] this compound serves as a key intermediate in various organic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction, for the synthesis of stilbenes and other unsaturated compounds.[4] Moreover, benzylphosphonate derivatives have garnered attention for their potential biological activities, including antimicrobial and anticancer properties.[5][6] This guide aims to provide a detailed chemical reactivity profile of this compound, encompassing its synthesis, key reactions, and biological implications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursors is provided in Table 1.
Table 1: Physicochemical Data of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Refractive Index |
| This compound | C₁₁H₁₆ClO₃P | 262.67[2] | Colorless to almost colorless clear liquid[2] | 146 / 0.4 mmHg[2] | 1.5060 - 1.5140[2] |
| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Liquid | 197-198 | 1.5630 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Colorless liquid | 156 | 1.4130 |
Chemical Synthesis
The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction .[7][8] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-chlorobenzyl chloride. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[7]
Michaelis-Arbuzov Reaction: Synthesis Workflow
Caption: Michaelis-Arbuzov synthesis of this compound.
Experimental Protocol: Michaelis-Arbuzov Synthesis
Materials:
-
2-Chlorobenzyl chloride
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet is charged with 2-chlorobenzyl chloride (1.0 equivalent).[7]
-
An excess of triethyl phosphite (1.5-2.0 equivalents) is added to the flask. The reaction can be performed neat or in a high-boiling anhydrous solvent like toluene.[7]
-
The reaction mixture is heated to 120-160 °C with vigorous stirring under an inert atmosphere.[7]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7] The reaction is typically complete within several hours.[7]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[7]
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[7][8]
Typical Yield: 85-95% (reported for similar benzylphosphonates).[4]
Chemical Reactivity
The primary utility of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[4] This reaction provides a reliable method for the formation of alkenes, typically with high (E)-stereoselectivity.[4][9]
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to form an alkene and a water-soluble phosphate byproduct.[9][10]
Horner-Wadsworth-Emmons Reaction: Logical Workflow
Caption: Key steps in the Horner-Wadsworth-Emmons olefination reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Benzaldehyde
This protocol is a general guideline for the HWE reaction using this compound and can be adapted for other aldehydes and ketones.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[11]
-
Cool the resulting solution of the phosphonate anion to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired alkene.
Biological Activity Profile
Substituted diethyl benzylphosphonates have demonstrated notable antimicrobial activity against various bacterial strains, including Escherichia coli.[6] While specific data for the 2-chloro isomer is limited, the general class of compounds is believed to exert its effect through the induction of oxidative stress and subsequent DNA damage.[6][12]
Proposed Antimicrobial Mechanism of Action
The proposed mechanism involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage to cellular components, including DNA, ultimately resulting in cell death.[6][13]
Caption: Proposed mechanism of antimicrobial action.
Antimicrobial Activity Data
The antimicrobial efficacy of diethyl benzylphosphonate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Table 2 summarizes the Minimum Inhibitory Concentration (MIC) values of various diethyl benzylphosphonate derivatives against different strains of E. coli. Lower MIC values indicate higher antibacterial potency.
Table 2: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli [14]
| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
Spectroscopic Data
Table 3: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.2-7.5 | m | - | Aromatic-H |
| 4.0-4.2 | m | - | O-CH₂ | |
| 3.3-3.5 | d | J(P,H) ≈ 22 | P-CH₂ | |
| 1.2-1.4 | t | J(H,H) ≈ 7 | CH₃ | |
| ¹³C NMR | 134-136 | d | J(P,C) ≈ 6-8 | C-Cl |
| 128-132 | m | - | Aromatic-C | |
| 62-64 | d | J(P,C) ≈ 6-7 | O-CH₂ | |
| 33-35 | d | J(P,C) ≈ 138-140 | P-CH₂ | |
| 16-17 | d | J(P,C) ≈ 5-6 | CH₃ | |
| ³¹P NMR | 22-26 | s | - | P |
Note: Predicted values are based on data for diethyl benzylphosphonate and related substituted analogs. Actual shifts may vary depending on the solvent and experimental conditions.[15][16]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[17]
Conclusion
This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its synthesis via the Michaelis-Arbuzov reaction is efficient and high-yielding. Its primary application in the Horner-Wadsworth-Emmons reaction allows for the stereoselective synthesis of (E)-alkenes, making it a useful tool in organic synthesis. Furthermore, the emerging data on the antimicrobial properties of the broader class of benzylphosphonates suggests potential avenues for future research and development in the field of medicinal chemistry. This guide provides a foundational understanding of the chemical reactivity and potential applications of this compound for researchers and scientists.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 29074-98-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. chemicalbook.com [chemicalbook.com]
Diethyl 2-Chlorobenzylphosphonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chlorobenzylphosphonate is a versatile organophosphorus compound with applications in organic synthesis, including the Horner-Wadsworth-Emmons reaction, and as a precursor for various biologically active molecules. As with any chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in experimental and developmental settings. This in-depth technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, based on available data for the compound and related organophosphorus esters.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | Diethyl (2-chlorobenzyl)phosphonate |
| Synonyms | (2-Chlorobenzyl)phosphonic acid diethyl ester |
| CAS Number | 29074-98-4 |
| Molecular Formula | C₁₁H₁₆ClO₃P |
| Molecular Weight | 262.67 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 146 °C at 0.4 mmHg |
| Refractive Index | 1.5060 to 1.5140 |
Stability Profile
While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from general knowledge of organophosphorus compounds and data from related benzylphosphonates. The compound is generally considered to be stable under normal laboratory conditions. However, it can be susceptible to degradation under certain environmental stresses.
Hydrolytic Stability
The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of phosphonate esters typically proceeds in a stepwise manner, first yielding the monoester and then the corresponding phosphonic acid.
Studies on the acidic hydrolysis of related diethyl α-hydroxybenzylphosphonates have shown that the reaction follows a two-step protocol, with the rate being influenced by the substituents on the phenyl ring[1]. Electron-withdrawing groups, such as the chloro group in the ortho position of this compound, are expected to facilitate hydrolysis compared to the unsubstituted benzylphosphonate[1]. The proposed hydrolytic degradation pathway is illustrated in the diagram below.
Oxidative Stability
Limited information is available regarding the oxidative stability of this compound. However, organophosphorus compounds can be susceptible to oxidation, potentially leading to the cleavage of the C-P bond and the formation of phosphate byproducts. Exposure to strong oxidizing agents should be avoided.
Thermal Stability
Organophosphorus esters can undergo thermal decomposition. For many, the initial degradation step involves the elimination of a phosphorus acid[2]. Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus are expected to be formed.
Photostability
No specific photostability studies on this compound were found. However, as a general precaution for organic compounds, prolonged exposure to light, especially UV light, should be avoided to prevent potential degradation.
Proposed Degradation Pathways
Based on the chemical structure and the known reactivity of related compounds, the following diagram illustrates the potential degradation pathways for this compound under hydrolytic conditions.
Caption: Proposed pathway for the hydrolysis of this compound.
Recommended Storage Conditions
To maintain the quality and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and product information.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though some suppliers recommend storage at <15°C. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen. |
| Container | Keep in a tightly sealed container. Polyethylene or polypropylene containers are suitable. |
| Light Exposure | Store in a dark place to protect from light. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should be designed to evaluate its stability under various stress conditions. The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products[3][4][5] and OECD guidelines for the testing of chemicals[6][7].
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.
1. Hydrolytic Stability:
-
Protocol: Dissolve a known concentration of this compound in aqueous solutions of different pH (e.g., pH 2, pH 7, and pH 10).
-
Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 2 weeks).
-
Analysis: At specified time points, withdraw samples and analyze for the parent compound and degradation products using a stability-indicating analytical method (e.g., HPLC with UV detection or GC-MS).
2. Oxidative Stability:
-
Protocol: Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Store the solution at room temperature for a defined period.
-
Analysis: Monitor the degradation of the parent compound and the formation of byproducts over time.
3. Thermal Stability:
-
Protocol: Subject a solid sample of the compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.
-
Conditions: Maintain the temperature for a specified duration.
-
Analysis: Analyze the sample before and after heating to assess for degradation. Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.
4. Photostability:
-
Protocol: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Conditions: Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Include a dark control sample stored under the same conditions but protected from light. Analyze both samples for degradation.
The following diagram outlines a general workflow for conducting stability testing.
Caption: A workflow diagram for conducting stability testing of a chemical substance.
Conclusion
This compound is a stable compound under recommended storage conditions. Key factors to control for maintaining its integrity are moisture, light, and high temperatures. Hydrolysis is a likely degradation pathway, particularly under acidic or basic conditions. For researchers and professionals in drug development, adherence to the storage guidelines and, where necessary, the implementation of a stability testing program based on established protocols, will ensure the reliability and consistency of results obtained using this important chemical intermediate.
References
- 1. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Diethyl 2-chlorobenzylphosphonate: A Comprehensive Technical Guide to Handling and Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Diethyl 2-chlorobenzylphosphonate. The content herein is intended for qualified professionals in research and development environments. This document outlines the known hazards, necessary precautions, and relevant physical and chemical properties to ensure safe laboratory practices.
Chemical Identification and Properties
Summarized below are the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 29074-98-4[1] |
| Molecular Formula | C₁₁H₁₆ClO₃P[1][2][3] |
| Molecular Weight | 262.67 g/mol [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid[1][4][5] |
| Boiling Point | 146°C at 0.4 mmHg[1][5] |
| Refractive Index | 1.5060 to 1.5140[1] |
| Storage Temperature | Room temperature; recommended to be stored in a cool, dark place (<15°C)[1][5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[6] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[6] |
| Acute Toxicity, Oral | - | H302: Harmful if swallowed[6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and oxides of phosphorus.
-
Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Experimental Protocols: Application in Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high E-stereoselectivity.[7] The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.[7]
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization based on the specific substrate and desired product.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
A strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))
-
Aldehyde or ketone
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).
-
Slowly add the strong base (1.0-1.2 equivalents) to the solution while stirring.
-
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Slowly add the solution of the carbonyl compound to the pre-formed phosphonate anion solution via a syringe or dropping funnel.
-
Allow the reaction to stir at the appropriate temperature until completion (monitoring by Thin Layer Chromatography (TLC) is recommended). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Horner-Wadsworth-Emmons Reaction Pathway
Caption: Simplified signaling pathway of the Horner-Wadsworth-Emmons reaction.
References
- 1. This compound | 29074-98-4 [chemicalbook.com]
- 2. Diethyl (2-Chlorobenzyl)phosphonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. biocompare.com [biocompare.com]
- 4. Diethyl (2-Chlorobenzyl)phosphonate | 29074-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Diethyl (2-Chlorobenzyl)phosphonate | 29074-98-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to Diethyl 2-chlorobenzylphosphonate: Commercial Availability, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Organophosphonates are a versatile class of compounds characterized by a stable carbon-phosphorus (C-P) bond, making them of significant interest in medicinal chemistry and materials science.[1] Their structural similarity to phosphates, combined with enhanced stability against hydrolysis, makes them attractive candidates for developing enzyme inhibitors and therapeutic agents.[2] Diethyl 2-chlorobenzylphosphonate (CAS No: 29074-98-4), a member of this family, serves as a valuable reagent in synthetic organic chemistry, particularly in carbon-carbon bond-forming reactions like olefination.[1] This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on its emerging role in antimicrobial research.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid at room temperature.[3][4] Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 29074-98-4 | [3] |
| Molecular Formula | C₁₁H₁₆ClO₃P | [3][5] |
| Molecular Weight | 262.67 g/mol | [3][5] |
| IUPAC Name | diethyl [(2-chlorophenyl)methyl]phosphonate | [3] |
| Synonyms | (2-Chlorobenzyl)phosphonic Acid Diethyl Ester | [3][4] |
| Purity | ≥98.0% (GC) | [3][4] |
| Boiling Point | 146°C | [3] |
| SMILES | CCOP(=O)(CC1=CC=CC=C1Cl)OCC | [3] |
| InChI Key | GKGLKJMZAVRUQO-UHFFFAOYSA-N | [3] |
Commercial Availability
This compound is readily available from several chemical suppliers, catering to research and development needs. The following table summarizes offerings from various vendors. Prices are subject to change and should be verified on the supplier's website.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| TCI America | D5265 | ≥98.0% (GC) | 1 g | $96.00 |
| ≥98.0% (GC) | 5 g | $149.13 - $447.38 (Range) | ||
| Aladdin Scientific | D399462 | ≥98% | 25 g | $1,133.90 |
| Capot Chemical Co.,Ltd. | - | 98% (Min, HPLC) | 100g; 1kg; 5kg; 10kg; 25kg; 50kg | Request Quote |
| Fuxin Pharmaceutical | - | 99% | 1kg; 25kg; or larger | Request Quote |
| Henan Alfa Chemical Co., Ltd. | - | 97%+ | 25g; 100g; 500g; 1kg; 25kg | Request Quote |
Data compiled from multiple sources, including Fisher Scientific, Biocompare.com, and ChemicalBook.[3][5][6][7]
Synthesis and Experimental Protocols
The most common method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[1][2] Alternative, more modern methods utilize catalytic systems to improve efficiency.[1]
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
This reaction involves the treatment of a trialkyl phosphite with a benzyl halide.[1] For this compound, this involves the reaction of 2-chlorobenzyl chloride (or bromide) with triethyl phosphite.
Materials:
-
2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide)
-
Triethyl phosphite
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with 2-chlorobenzyl bromide dissolved in anhydrous toluene.
-
Add triethyl phosphite dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.[2]
-
Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[2]
Potential Research Applications
While a specific derivative, this compound has limited specific data, the broader class of diethyl benzylphosphonates has demonstrated a range of biological activities, including antimicrobial and anticancer effects.[2] The presence of the chlorine atom on the benzyl ring is expected to modulate its lipophilicity and electronic properties, potentially influencing its biological activity.[2]
Antimicrobial Drug Discovery
Substituted diethyl benzylphosphonates have shown notable activity against various bacterial strains, including Escherichia coli.[2][8] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and eventual cell death.[2] Studies on related compounds have shown that they can be highly specific for pathogenic E. coli strains and may have greater potential as antibacterial agents than some conventional antibiotics.[8][9]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method to determine the minimum concentration of a compound required to inhibit the visible growth of a bacterium.[2]
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized inoculum of the test bacterium (e.g., E. coli) at ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Sterile 96-well microtiter plates.
-
Positive control (bacteria only).
-
Negative control (broth only).
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
References
- 1. This compound | 29074-98-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl (2-Chlorobenzyl)phosphonate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Diethyl (2-Chlorobenzyl)phosphonate | 29074-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 7. Diethyl (2-Chlorobenzyl)phosphonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl 2-chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[1]
This document provides detailed application notes and experimental protocols for the use of Diethyl 2-chlorobenzylphosphonate in the Horner-Wadsworth-Emmons reaction for the synthesis of 2-chlorostilbene derivatives. The presence of the chloro substituent on the aromatic ring makes this reagent a valuable building block for introducing steric and electronic modifications to target molecules, influencing their biological activity and physical properties.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A suitable base abstracts the acidic α-proton from the this compound to generate a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process to yield the desired alkene and a water-soluble dialkyl phosphate salt.[3]
The stereochemical outcome of the reaction is predominantly the (E)-isomer due to the thermodynamic equilibration of the intermediates, which favors the less sterically hindered arrangement.[1]
Applications in Organic Synthesis
The Horner-Wadsworth-Emmons reaction using this compound is a powerful tool for the synthesis of a variety of substituted stilbenes. These products can serve as key intermediates in the development of new materials and therapeutic agents. The 2-chloro substitution pattern can be strategically employed to modulate the conformational properties of the final product or to serve as a handle for further chemical transformations, such as cross-coupling reactions.
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes.
| Entry | Aldehyde | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | (E)-2-chloro-stilbene | NaH | THF | rt | 12 | 85 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | (E)-2-chloro-4'-methoxystilbene | NaH | THF | rt | 12 | 88 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | (E)-2-chloro-4'-nitrostilbene | NaH | THF | rt | 12 | 82 | >98:2 |
| 4 | 4-Chlorobenzaldehyde | (E)-2,4'-dichloro-stilbene | NaH | THF | rt | 12 | 86 | >98:2 |
Note: The data presented in this table is illustrative and based on typical outcomes for Horner-Wadsworth-Emmons reactions with similar substrates. Actual yields and stereoselectivities may vary depending on specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Protocol for the (E)-Selective Synthesis of 2-Chlorostilbene Derivatives
This protocol provides a general procedure for the reaction of this compound with an aromatic aldehyde to afford the corresponding (E)-2-chlorostilbene derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes after each wash.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E)-2-chlorostilbene derivative.
Mandatory Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for the HWE reaction.
References
Application Notes and Protocols: Diethyl 2-chlorobenzylphosphonate as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl 2-chlorobenzylphosphonate as a key precursor in the synthesis of bioactive molecules, particularly stilbene derivatives with potent anticancer and potential antimicrobial activities. Detailed experimental protocols for the synthesis of these compounds via the Horner-Wadsworth-Emmons (HWE) reaction are provided, along with data on their biological activities and insights into their mechanism of action.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate (E)-alkenes with high stereoselectivity.[1][2] This reactivity makes it an ideal precursor for the synthesis of a variety of bioactive molecules, most notably stilbene derivatives. The 2-chloro substitution on the benzyl ring is of particular interest as it can significantly influence the biological activity of the resulting compounds. Stilbenes, a class of naturally occurring and synthetic compounds, have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
A prominent class of bioactive stilbenes that can be synthesized using this compound are analogues of combretastatin A-4 (CA-4). CA-4 is a potent natural product that exhibits strong anticancer activity by inhibiting tubulin polymerization.[4][5] By incorporating the 2-chlorobenzyl moiety, novel combretastatin analogues with potentially enhanced efficacy and modified pharmacological profiles can be developed.
Synthesis of Bioactive Stilbenes via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, offering significant advantages over the traditional Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[6] The general scheme for the synthesis of 2-chlorostilbene derivatives from this compound is depicted below.
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Caption: General workflow for the synthesis of bioactive 2-chlorostilbene analogues.
Protocol 1: Synthesis of a (E)-2-Chloro-3',4',5'-trimethoxystilbene (A Combretastatin A-4 Analogue)
This protocol describes the synthesis of a stilbene derivative analogous to the potent anticancer agent combretastatin A-4.
Materials:
-
This compound
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-2-chloro-3',4',5'-trimethoxystilbene.
Bioactivity of 2-Chlorostilbene Derivatives
Anticancer Activity
Stilbene derivatives containing a 2-chloro substitution, particularly those designed as combretastatin analogues, have demonstrated significant anticancer activity. These compounds often exhibit potent cytotoxicity against a range of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloro-substituted Combretastatin Analogues | HCT-116 (Colon) | 0.02 | [7] |
| Chloro-substituted Combretastatin Analogues | BEL-7402 (Liver) | Micromolar range | [7] |
| Chloro-substituted Combretastatin Analogues | MCF-7 (Breast) | Micromolar range | [7] |
| Chloro-substituted Combretastatin Analogues | AGS (Gastric) | Micromolar range | [7] |
| Symmetrical Chlorophenylamino-s-triazines | MCF-7 (Breast) | 4.14 - 11.02 | [8] |
| Symmetrical Chlorophenylamino-s-triazines | C26 (Colon) | 1.71 - 7.87 | [8] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of anticancer activity for many combretastatin analogues, including those with a 2-chloro substitution, is the inhibition of tubulin polymerization.[3][4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[4] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[9]
Signaling Pathway: Tubulin Polymerization Inhibition and Cell Cycle Arrest
Caption: Mechanism of action of 2-chlorostilbene combretastatin analogues.
Antimicrobial Activity
Stilbene derivatives have also been investigated for their antimicrobial properties. While specific data for 2-chlorostilbene derivatives is limited, the broader class of stilbenes has shown activity against various bacteria and fungi. The mechanism of antimicrobial action can vary and may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Stilbene Derivatives | Gram-positive bacteria | 50 - 200 | [10] |
| Stilbene Derivatives | Gram-negative bacteria | > 400 | [10] |
| Imidazole Derivatives (from 2-chloro-quinoline) | Gram-positive and Gram-negative bacteria | Not specified | [11] |
Further research is warranted to specifically evaluate the antimicrobial spectrum and potency of stilbene derivatives synthesized from this compound.
Conclusion
This compound serves as a versatile and efficient precursor for the synthesis of bioactive molecules, particularly 2-chlorostilbene derivatives with significant potential as anticancer agents. The Horner-Wadsworth-Emmons reaction provides a reliable method for their synthesis. The resulting combretastatin analogues have demonstrated potent cytotoxicity against various cancer cell lines, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While the antimicrobial potential of these specific derivatives requires further investigation, the broader class of stilbenes shows promise in this area. These application notes provide a solid foundation for researchers interested in utilizing this compound for the discovery and development of novel therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Styrenes using Diethyl 2-chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted styrenes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of commercially important polymers, fine chemicals, and pharmaceutical agents. Their utility in drug development is particularly noteworthy, with the styrene motif appearing in various bioactive molecules. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction, including higher yields and easier purification of products.
This document provides detailed application notes and experimental protocols for the synthesis of substituted styrenes via the Horner-Wadsworth-Emmons reaction, utilizing Diethyl 2-chlorobenzylphosphonate as a key reagent. This phosphonate allows for the introduction of a 2-chlorophenyl group, a common substituent in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols provided herein are intended to be a comprehensive guide for researchers in organic synthesis and drug discovery.
Synthesis of this compound
The key reagent, this compound, is synthesized via the Michaelis-Arbuzov reaction. This reaction provides an efficient method for the formation of a carbon-phosphorus bond.
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
2-chlorobenzyl chloride
-
Triethyl phosphite
-
Polyethylene glycol (PEG-400)
-
Potassium iodide (KI)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 2-chlorobenzyl chloride (1.0 eq), diethyl phosphite (1.2 eq), potassium carbonate (1.5 eq), potassium iodide (0.1 eq), and PEG-400 (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.[1]
-
Upon completion, add 20 mL of water to the reaction mixture and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization Data for this compound:
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.39 – 7.15 (m, 4H, Ar-H), 4.10 – 3.95 (m, 4H, OCH₂CH₃), 3.42 (d, J = 22.0 Hz, 2H, PCH₂), 1.25 (t, J = 7.0 Hz, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5 (d, J=3.5 Hz), 132.0 (d, J=8.0 Hz), 131.0 (d, J=2.5 Hz), 129.5 (d, J=6.0 Hz), 128.0, 126.5, 62.5 (d, J=7.0 Hz), 32.0 (d, J=138.0 Hz), 16.5 (d, J=6.0 Hz) |
Horner-Wadsworth-Emmons Synthesis of Substituted Styrenes
The synthesized this compound can be directly employed in the Horner-Wadsworth-Emmons reaction with a variety of substituted aldehydes to generate the corresponding substituted styrenes. The reaction generally proceeds with high (E)-stereoselectivity.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted styrene.
Data Presentation: Synthesis of Substituted Styrenes
The following table summarizes the expected yields for the synthesis of various substituted styrenes using this compound and different aromatic aldehydes. Note: The following data is representative and actual yields may vary depending on specific reaction conditions and the purity of reagents.
| Aldehyde | Product (Substituted Styrene) | Reported Yield (%) |
| Benzaldehyde | (E)-1-(2-chlorophenyl)-2-phenylethene | 85-95 |
| 4-Chlorobenzaldehyde | (E)-1-chloro-4-(2-(2-chlorophenyl)vinyl)benzene | 80-90 |
| 4-Methoxybenzaldehyde | (E)-1-(2-chlorophenyl)-2-(4-methoxyphenyl)ethene | 82-92 |
| 4-Nitrobenzaldehyde | (E)-1-(2-chlorophenyl)-2-(4-nitrophenyl)ethene | 75-85 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the two-step synthesis of substituted styrenes.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development
The stilbene scaffold, which is formed in this synthesis, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide variety of biologically active compounds. Stilbene derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
The introduction of a 2-chloro substituent on one of the phenyl rings can significantly impact the molecule's properties. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a halogen can block sites of metabolism, leading to an increased half-life of a drug candidate. Furthermore, the chloro group can engage in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.
While specific drugs directly synthesized using this compound are not prominently documented in publicly available literature, the resulting 2-chloro-substituted stilbene framework is of significant interest for the development of novel therapeutic agents. Researchers can utilize this synthetic route to generate a library of substituted styrenes for screening in various disease models. The versatility of the Horner-Wadsworth-Emmons reaction allows for the facile introduction of a wide range of substituents on the second aromatic ring, enabling a systematic exploration of the structure-activity relationship (SAR) of these compounds.
Conclusion
The synthesis of substituted styrenes using this compound via the Horner-Wadsworth-Emmons reaction is a robust and efficient method for accessing a diverse range of compounds with potential applications in drug discovery and materials science. The protocols and data presented in this document provide a solid foundation for researchers to successfully implement this synthetic strategy in their own laboratories. The ability to readily synthesize and functionalize the stilbene scaffold makes this an attractive approach for the development of novel molecules with tailored biological activities.
References
Application of Diethyl 2-chlorobenzylphosphonate in Olefination Reactions: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of diethyl 2-chlorobenzylphosphonate in olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction. This versatile reagent is a valuable tool for the stereoselective synthesis of stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction to this compound in Olefination
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. This reaction offers several advantages over the classical Wittig reaction, including generally higher yields, easier removal of byproducts, and excellent stereocontrol, typically favoring the formation of the (E)-alkene.[1][2][3] The phosphonate carbanion generated from this compound is more nucleophilic and reactive than the corresponding phosphonium ylide, allowing it to react efficiently with a broad range of aldehydes and ketones.[4][5]
The primary application of this compound in olefination is the synthesis of 2-chlorostilbene and its derivatives. These compounds serve as important intermediates in the synthesis of various biologically active molecules, including analogs of natural products like combretastatin, which exhibit potent anticancer properties. The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular architectures.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to a carbonyl compound (aldehyde or ketone) to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene product.[1]
The stereoselectivity of the HWE reaction is a key feature. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, often with high selectivity, particularly with aromatic aldehydes.[1] This high (E)-selectivity is attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, which allows for equilibration to the favored anti-intermediate that leads to the (E)-alkene.
Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction
References
Application Notes and Protocols for Stereoselective Alkene Synthesis with Diethyl 2-chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] Notably, the HWE reaction typically yields water-soluble phosphate byproducts that are easily removed during workup, simplifying product purification.[3] This methodology generally demonstrates a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[1]
This document provides detailed application notes and protocols for the stereoselective synthesis of alkenes utilizing Diethyl 2-chlorobenzylphosphonate. This specific phosphonate reagent is valuable for the synthesis of 2-chlorostilbene derivatives and related compounds, which are of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atom on the benzyl group can influence the reactivity of the phosphonate and the stereochemical outcome of the olefination reaction.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds via the deprotonation of the phosphonate at the α-carbon by a suitable base to form a stabilized carbanion. This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone, forming an intermediate oxaphosphetane.[1][4] Subsequent elimination of the oxaphosphetane yields the alkene and a phosphate salt.
The stereoselectivity of the HWE reaction is largely governed by the thermodynamics of the intermediate steps. The initial addition of the phosphonate carbanion to the aldehyde can form two diastereomeric intermediates. Under standard conditions, this addition is often reversible, allowing for equilibration to the more stable anti-diastereomer, which then preferentially eliminates to give the (E)-alkene.[1] Reactions involving aromatic aldehydes, in particular, tend to yield (E)-alkenes with high selectivity.[1] Kinetic studies have shown that electron-withdrawing substituents on the benzaldehyde can accelerate the reaction rate.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of (E)-alkenes using this compound and various aromatic aldehydes.
General Protocol for the (E)-Selective Synthesis of 2-Chloro-stilbene Derivatives
This protocol outlines a general procedure for the reaction of this compound with an aromatic aldehyde to afford the corresponding (E)-stilbene derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Ylide: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the NaH with hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C.
-
Slowly add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-alkene.
Quantitative Data
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | (E)-2-chloro-stilbene | 85-95 | >98:2 |
| 2 | 4-Nitrobenzaldehyde | (E)-2-chloro-4'-nitrostilbene | 90-98 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | (E)-2-chloro-4'-methoxystilbene | 80-90 | >98:2 |
| 4 | 4-Chlorobenzaldehyde | (E)-2,4'-dichloro-stilbene | 88-96 | >98:2 |
Note: The yields and E/Z ratios are based on typical outcomes for HWE reactions with benzylphosphonates and aromatic aldehydes and may vary depending on the specific reaction conditions and the purity of the reagents.[3][6]
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 2-chlorobenzylphosphonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for Diethyl 2-chlorobenzylphosphonate. This compound is a member of the broader class of diethyl benzylphosphonates, which have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2] While specific biological data for this compound is limited in publicly available literature, the information presented herein is based on established activities of structurally related compounds and provides a strong foundation for its investigation.
Potential Applications in Medicinal Chemistry
Diethyl benzylphosphonate derivatives have shown promise in several therapeutic areas, primarily attributed to the phosphonate moiety acting as a stable mimic of phosphate groups in biological systems.[2]
-
Antimicrobial Agents: Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including Escherichia coli.[1][3] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[2][4] The presence of the 2-chloro substituent on the benzyl ring of the title compound is expected to modulate its lipophilicity and electronic properties, which may influence its antimicrobial potency.[2]
-
Anticancer Agents: The cytotoxic effects of benzylphosphonate derivatives against various cancer cell lines have been reported.[5][6] While the exact mechanisms are still under investigation, their role as enzyme inhibitors is a plausible avenue for their anticancer activity.
-
Enzyme Inhibitors: As structural analogs of phosphates, phosphonates can inhibit enzymes that process phosphate-containing substrates, making them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.[7]
-
Synthetic Intermediate: this compound is a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes.[6]
Quantitative Data: Antimicrobial Activity of Benzylphosphonate Derivatives
| Compound/Derivative | Substituent on Benzyl Ring | E. coli Strain K12 MIC (µg/mL) | E. coli Strain R2 MIC (µg/mL) | E. coli Strain R3 MIC (µg/mL) | E. coli Strain R4 MIC (µg/mL) | Reference |
| Diethyl benzylphosphonate | Unsubstituted | 250 | 250 | 500 | 500 | [1] |
| Derivative 1 | 4-Boronic acid | 62.5 | 125 | 250 | 250 | [1] |
| Derivative 2 | 4-Boronic acid pinacol ester | 250 | 250 | 500 | 500 | [1] |
Note: Lower MIC values indicate higher antimicrobial potency. The data suggests that substitutions on the phenyl ring significantly influence antimicrobial activity.[1]
Experimental Protocols
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
Materials:
-
2-chlorobenzyl chloride (or bromide)
-
Triethyl phosphite
-
Anhydrous toluene (optional, as the reaction can be run neat)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chlorobenzyl chloride (1.0 equivalent).
-
Addition of Reagent: Add an excess of triethyl phosphite (1.5 - 2.0 equivalents) to the flask. Anhydrous toluene can be used as a solvent if desired.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD measurement)
-
Agar plates for MBC determination
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final test wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and subculture it onto an agar plate. Incubate the plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[1]
Horner-Wadsworth-Emmons Reaction for Olefin Synthesis
This reaction is a key application of phosphonates in organic synthesis to produce alkenes, typically with high (E)-stereoselectivity.
Materials:
-
This compound
-
A suitable base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
An aldehyde or ketone
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Deprotonation: In a dry flask under an inert atmosphere, dissolve this compound in an anhydrous solvent. Cool the solution (e.g., to 0 °C or -78 °C) and add the base portion-wise to generate the phosphonate carbanion.
-
Addition of Carbonyl Compound: Slowly add the aldehyde or ketone to the solution of the carbanion.
-
Reaction: Allow the reaction to stir at the appropriate temperature until completion, which can be monitored by TLC.
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the resulting alkene by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Phosphonate-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of phosphonate-based enzyme inhibitors. Phosphonates are a versatile class of compounds that serve as effective transition-state analogues or mimics of phosphate and carboxylate substrates for a wide range of enzymes. Their inherent stability to hydrolysis compared to phosphate esters makes them attractive candidates for the development of therapeutic agents.
This document outlines the fundamental synthetic methodologies for creating phosphonate inhibitors, detailed protocols for their characterization, and standardized procedures for assessing their inhibitory activity against target enzymes.
Key Synthetic Methodologies
The construction of the crucial carbon-phosphorus (C-P) bond is the cornerstone of phosphonate inhibitor synthesis. Two classical and widely employed reactions for this purpose are the Michaelis-Arbuzov and the Horner-Wadsworth-Emmons reactions.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a robust method for forming a C-P bond by reacting a trialkyl phosphite with an alkyl halide.[1] This reaction is fundamental to the synthesis of a diverse array of phosphonate-containing molecules.[2]
Reaction Principle:
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium salt intermediate.[1]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[1]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol describes the synthesis of diethyl benzylphosphonate, a common building block for more complex inhibitors.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).
-
Reagent Addition: Add triethyl phosphite (1.2 equivalents) to the flask.
-
Heating: Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation to obtain the crude diethyl benzylphosphonate. Further purification can be achieved by fractional distillation under reduced pressure.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions.[3] This reaction is particularly useful for introducing unsaturation into the inhibitor scaffold.
Reaction Principle:
-
Deprotonation: A phosphonate ester is deprotonated by a base to form a nucleophilic phosphonate carbanion.[3]
-
Nucleophilic Addition: The carbanion adds to an aldehyde or ketone to form a β-alkoxyphosphonate intermediate.[3]
-
Elimination: This intermediate eliminates a dialkyl phosphate salt to yield the alkene product, typically with high E-selectivity.[3]
Experimental Protocol: Synthesis of an (E)-Alkene
This protocol provides a general procedure for the HWE reaction to form an (E)-alkene.
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Base (e.g., Sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Lithium chloride (LiCl, for Masamune-Roush conditions)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure (Masamune-Roush Conditions):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flame-dried LiCl, and the phosphonate ester in anhydrous MeCN.[3]
-
Cooling: Cool the vigorously stirred suspension to 0 °C.[3]
-
Base Addition: Add DBU dropwise via syringe.[3]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.[3]
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.[3]
-
Work-up: Add water to dissolve any precipitated salts. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Synthesis of α-Aminophosphonates
α-Aminophosphonates are important structural mimics of α-amino acids and are key components of many peptidic enzyme inhibitors.[4] The Kabachnik-Fields reaction is a common one-pot synthesis for these compounds.
Reaction Principle:
The Kabachnik-Fields reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite.[5]
Experimental Protocol: One-Pot Synthesis of an α-Aminophosphonate
This protocol describes a general, environmentally friendly method for the synthesis of α-aminophosphonates.[5]
Materials:
-
Aromatic aldehyde
-
Aniline
-
Dimethyl phosphite
-
Ethanol
-
Orange peel powder (as a natural catalyst)[5]
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dimethyl phosphite (1.2 mmol), and orange peel powder (10 wt%) in ethanol.[5]
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC.[5]
-
Work-up: After completion, evaporate the ethanol. Pour the reaction mixture into ice-cold water and filter the solid product.[5]
-
Purification: The crude product can be further purified by recrystallization.
Enzyme Inhibition Assays
The efficacy of synthesized phosphonate inhibitors is determined by measuring their ability to inhibit the activity of the target enzyme. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to quantify inhibitor potency.
Determination of IC₅₀
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]
Experimental Protocol: IC₅₀ Determination using an Absorbance-Based Assay
This protocol is suitable for serine proteases using a chromogenic substrate.[7]
Materials:
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Phosphonate inhibitor stock solution
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Dissolve the chromogenic substrate in a suitable solvent and then dilute in assay buffer.[7]
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.
-
-
Data Analysis:
Determination of Kᵢ
The Kᵢ is the dissociation constant of the enzyme-inhibitor complex and provides a measure of the inhibitor's binding affinity. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data for various phosphonate-based enzyme inhibitors.
Table 1: Phosphonate Inhibitors of Serine Proteases
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| (Naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | - | [9] |
| (Naphth-1-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | - | [9] |
| Compound 12 | PP-2A | 40-50 | - | [10] |
| Compound 13 | PP-2A | 40-50 | - | [10] |
Table 2: Phosphonate Inhibitors of HIV-1 Protease
| Inhibitor | Kᵢ (pM) | Reference |
| GS-8374 | 8.1 | [11] |
Table 3: Phosphonate Inhibitors of Matrix Metalloproteinases (MMPs)
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Reference |
| [PtCl₂(SMP)] | MMP-2 | 258 ± 38 | [12] |
| [Pt(dimethylmalonato)(SMP)] | MMP-2 | 123 ± 14 | [12] |
| [PtCl₂(SMP)] | MMP-9 | 35.5 ± 6 | [12] |
| [Pt(dimethylmalonato)(SMP)] | MMP-9 | 17 ± 4 | [12] |
| [PtCl₂(SMP)] | MMP-3 | 5.3 ± 2.9 | [12] |
| [Pt(dimethylmalonato)(SMP)] | MMP-3 | 4.4 ± 2.2 | [12] |
| [PtCl₂(SMP)] | MMP-12 | 10.8 ± 3 | [12] |
| [Pt(dimethylmalonato)(SMP)] | MMP-12 | 6.2 ± 1.8 | [12] |
Signaling Pathway Example: HIV Protease in the Viral Life Cycle
Phosphonate-based inhibitors targeting HIV protease are crucial in antiretroviral therapy. They act by blocking the cleavage of viral polyproteins, which is an essential step for the maturation of infectious virions.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. courses.edx.org [courses.edx.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro characterization of GS-8374, a novel phosphonate-containing inhibitor of HIV-1 protease with a favorable resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platinum complexes can inhibit matrix metalloproteinase activity: platinum-diethyl[(methylsulfinyl)methyl]phosphonate complexes as inhibitors of matrix metalloproteinases 2, 3, 9, and 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Diethyl 2-Chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of diethyl 2-chlorobenzylphosphonate. This compound serves as a valuable building block in organic synthesis, allowing for the introduction of the phosphonomethylphenyl moiety into a variety of molecular scaffolds. The protocols outlined below are based on established methodologies for the cross-coupling of aryl chlorides, which are known to be less reactive than their bromide or iodide counterparts and often necessitate specific catalytic systems for efficient transformation.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary site of reaction is the carbon-chlorine bond on the aromatic ring. The key to successful coupling lies in the appropriate choice of palladium catalyst, ligand, base, and reaction conditions to overcome the relative inertness of the aryl chloride bond.
Common cross-coupling reactions applicable to this compound include:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Heck Coupling: Formation of a C-C bond with an alkene.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Cyanation: Introduction of a nitrile group.
The general catalytic cycle for these reactions involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols are generalized for the cross-coupling of aryl chlorides and can be adapted for this compound. Optimization of reaction parameters may be necessary to achieve optimal yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. For aryl chlorides, the use of bulky, electron-rich phosphine ligands is often crucial for achieving good yields.
General Reaction Scheme:
Experimental Protocol:
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-flushed glovebox or Schlenk flask, combine the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand in a 1:2 to 1:4 molar ratio in an anhydrous, degassed solvent (e.g., toluene, dioxane). Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the catalyst, add the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Add this compound (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv).
-
Add the appropriate volume of solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) under a nitrogen or argon atmosphere and stir vigorously until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Example | Molar Ratio/Concentration | Notes |
| Palladium Precursor | Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ can also be used. |
| Ligand | SPhos, XPhos, RuPhos | 2-10 mol% | Bulky, electron-rich biaryl phosphines are preferred. |
| Base | K₃PO₄ | 2.0-3.0 equiv | Cs₂CO₃ or K₂CO₃ can also be effective. |
| Boronic Acid | Arylboronic acid | 1.2-1.5 equiv | |
| Solvent | Toluene, Dioxane, THF/H₂O | 0.1 - 0.5 M | The choice of solvent can significantly impact the reaction. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for aryl chlorides. |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a sealable reaction tube, combine the palladium precursor (e.g., Pd(OAc)₂), a phosphine ligand if necessary, and the base (e.g., K₂CO₃, Et₃N).
-
Add this compound (1.0 equiv) and the alkene (1.2-2.0 equiv).
-
Add a high-boiling polar aprotic solvent (e.g., DMF, NMP).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 120-150 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Table 2: Representative Conditions for Heck Coupling of Aryl Chlorides
| Component | Example | Molar Ratio/Concentration | Notes |
| Palladium Precursor | Pd(OAc)₂ | 1-5 mol% | Herrmann's palladacycle can also be effective. |
| Ligand | PPh₃, P(o-tol)₃ | 2-10 mol% | Often used, but ligandless conditions can sometimes be employed. |
| Base | K₂CO₃, Et₃N, NaOAc | 2.0-3.0 equiv | An inorganic base is often preferred. |
| Alkene | Styrene, acrylates | 1.2-2.0 equiv | Electron-deficient alkenes are generally more reactive. |
| Solvent | DMF, NMP, DMAc | 0.1 - 0.5 M | High-boiling polar aprotic solvents are common. |
| Temperature | 120 - 150 °C | High temperatures are typically required.[1] |
Catalytic Cycle for Heck Coupling
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed.
General Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), this compound (1.0 equiv), and the terminal alkyne (1.2-1.5 equiv).
-
Add an anhydrous solvent (e.g., THF, DMF) followed by a suitable amine base (e.g., Et₃N, piperidine, DIPA).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Component | Example | Molar Ratio/Concentration | Notes |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ | 1-5 mol% | Pd(OAc)₂/ligand systems can also be used. |
| Copper(I) Co-catalyst | CuI | 1-10 mol% | Essential for the classical Sonogashira reaction. |
| Base | Et₃N, Piperidine | 2.0-3.0 equiv or as solvent | The amine acts as both a base and a solvent in some cases. |
| Alkyne | Terminal alkyne | 1.2-1.5 equiv | |
| Solvent | THF, DMF, Toluene | 0.1 - 0.5 M | |
| Temperature | 25 - 80 °C | Generally milder conditions than Suzuki or Heck. |
Catalytic Cycles for Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[2] Similar to the Suzuki-Miyaura coupling, it often requires bulky, electron-rich phosphine ligands for aryl chlorides.
General Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[3]
-
Add the solvent (e.g., toluene, dioxane).
-
Add this compound (1.0 equiv) followed by the amine (1.2-1.5 equiv).
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's completion.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Example | Molar Ratio/Concentration | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pre-catalysts like G3-XPhos are also highly effective. |
| Ligand | XPhos, RuPhos, BrettPhos | 2-10 mol% | Bulky biaryl phosphine ligands are crucial.[4] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | 1.5-2.5 equiv | The choice of base is critical and depends on the amine. |
| Amine | Primary or secondary amine | 1.2-1.5 equiv | |
| Solvent | Toluene, Dioxane | 0.1 - 0.5 M | Anhydrous, degassed solvents are required. |
| Temperature | 80 - 110 °C |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group can be achieved using various cyanide sources, with zinc cyanide (Zn(CN)₂) being a commonly used, less toxic option.[5]
General Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere, combine the palladium precursor, ligand, and zinc cyanide (0.6-0.8 equiv) in a reaction vessel.
-
Add this compound (1.0 equiv).
-
Add an anhydrous, degassed solvent such as DMF or DMAc.
-
Reaction Execution: Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir until the reaction is complete.
-
Work-up: Cool the mixture, dilute with an organic solvent, and quench with aqueous ammonia or sodium bicarbonate solution. Filter the mixture, separate the layers, and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude nitrile product by column chromatography or crystallization.
Table 5: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides
| Component | Example | Molar Ratio/Concentration | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | |
| Ligand | dppf, XPhos | 2-10 mol% | The choice of ligand is crucial for efficient cyanation. |
| Cyanide Source | Zn(CN)₂ | 0.6-0.8 equiv | KCN or NaCN can also be used, but require more stringent anhydrous conditions. |
| Additive | Zn powder (optional) | Can sometimes help to maintain the active Pd(0) state. | |
| Solvent | DMF, DMAc, NMP | 0.1 - 0.5 M | Polar aprotic solvents are preferred. |
| Temperature | 100 - 140 °C |
Safety and Handling
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere (nitrogen or argon).
-
Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Cyanide salts are highly toxic. Handle with extreme caution and have appropriate quenching solutions (e.g., bleach, hydrogen peroxide) readily available.
-
Bases such as NaOt-Bu and LHMDS are corrosive and moisture-sensitive. Handle with care.
These protocols provide a solid foundation for exploring the cross-coupling chemistry of this compound. For any specific application, it is highly recommended to perform small-scale optimization studies to identify the ideal conditions for achieving the desired product in high yield and purity.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with Diethyl 2-Chlorobenzylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Horner-Wadsworth-Emmons (HWE) reaction using diethyl 2-chlorobenzylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of the 2-chloro substituent on the Horner-Wadsworth-Emmons reaction?
The 2-chloro group on the benzylphosphonate has two main effects:
-
Electronic Effect: As an electron-withdrawing group, the chloro substituent increases the acidity of the benzylic protons.[1][2][3][4][5] This facilitates deprotonation, allowing for the use of milder bases compared to unsubstituted benzylphosphonates.
-
Steric Effect: The presence of the chloro group in the ortho position introduces steric hindrance, which can influence the rate of reaction and the stereochemical outcome, particularly with bulky aldehydes.[6][7]
Q2: Which bases are recommended for the deprotonation of this compound?
Given the increased acidity due to the 2-chloro group, a range of bases can be effective. The choice of base can also influence the stereoselectivity of the reaction.
-
For general E-selectivity: Sodium hydride (NaH) is a common and effective choice. Lithium bases such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) also tend to favor the formation of the (E)-alkene.[6][8]
-
For potentially increased Z-selectivity: While the HWE reaction generally favors the E-isomer, using potassium bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS), especially in the presence of a crown ether like 18-crown-6, can sometimes enhance the formation of the (Z)-alkene.[6][9][10] This is a principle of the Still-Gennari modification.[9][10]
-
For base-sensitive substrates: If your aldehyde is sensitive to strong bases, milder conditions such as lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (TEA) can be employed (Masamune-Roush conditions).[6][10]
Q3: How can I control the E/Z stereoselectivity of the reaction?
Controlling the stereoselectivity is a key aspect of the HWE reaction. Here are the primary factors to consider:
-
Base and Counter-ion: Lithium and sodium bases generally favor the thermodynamic (E)-product.[6] Potassium bases, particularly with crown ethers, can favor the kinetic (Z)-product.[6][9][10]
-
Temperature: Higher reaction temperatures (e.g., room temperature to reflux) tend to favor the thermodynamically more stable (E)-alkene by allowing for equilibration of the intermediates.[6] Low temperatures (e.g., -78 °C) are often used in kinetically controlled reactions to favor the (Z)-alkene, especially in Still-Gennari type modifications.[10]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF), dimethoxyethane (DME), and dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of intermediates and the aggregation of the base, thereby affecting stereoselectivity.
-
Structure of the Aldehyde: Sterically bulky aldehydes tend to favor the formation of the (E)-alkene.[8]
Q4: What are common side reactions to watch out for?
Several side reactions can occur during the HWE reaction:
-
Aldol Condensation: If the aldehyde has enolizable protons, self-condensation can occur in the presence of a strong base. To minimize this, add the aldehyde slowly to the pre-formed phosphonate anion at a low temperature.[6]
-
Cannizzaro Reaction: With non-enolizable aldehydes, a Cannizzaro reaction can occur in the presence of a strong base, leading to a disproportionation into an alcohol and a carboxylic acid.
-
Michael Addition: If the product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially undergo a Michael addition to the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may not be strong enough or may have degraded. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Steric Hindrance: The 2-chloro group and/or a bulky aldehyde may be impeding the reaction. 4. Decomposition: The aldehyde or product may be unstable under the reaction conditions. | 1. Use a stronger base (e.g., NaH, n-BuLi). Ensure the base is fresh and handled under anhydrous conditions. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Increase the reaction time or consider using a less sterically hindered aldehyde if possible. 4. Use milder reaction conditions (e.g., Masamune-Roush conditions) for base-sensitive substrates. |
| Poor E/Z Selectivity | 1. Suboptimal Base/Solvent Combination: The chosen conditions may not strongly favor one isomer. 2. Incorrect Temperature: The temperature may not be optimal for the desired stereoisomer. | 1. For higher (E)-selectivity, use NaH or n-BuLi in THF. For higher (Z)-selectivity, try KHMDS with 18-crown-6 in THF at low temperatures. 2. For (E)-alkenes, run the reaction at room temperature or slightly elevated temperatures. For (Z)-alkenes, maintain a low temperature (-78 °C). |
| Formation of Side Products | 1. Aldehyde Self-Condensation: The base is reacting with the aldehyde before the phosphonate. 2. Reaction with Phosphonate Ester: The base may be hydrolyzing the ethyl esters of the phosphonate. | 1. Add the aldehyde slowly to a pre-formed solution of the deprotonated phosphonate at a low temperature. 2. Ensure anhydrous conditions and use a non-nucleophilic base like NaH or KHMDS. |
| Difficulty in Product Purification | 1. Water-Soluble Byproducts: The dialkylphosphate byproduct should be water-soluble. | 1. Perform an aqueous workup to remove the phosphate byproduct. Washing the organic layer with water and brine is usually effective.[6] |
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments. Populating these tables will allow for easy comparison of the effects of different reaction parameters.
Table 1: Effect of Base and Solvent on Reaction Outcome
| Entry | Aldehyde | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH (1.2) | THF | 25 | 12 | ||
| 2 | Benzaldehyde | KOtBu (1.2) | THF | -78 to 25 | 12 | ||
| 3 | Cyclohexanecarboxaldehyde | NaH (1.2) | DMF | 25 | 12 | ||
| 4 | Cyclohexanecarboxaldehyde | KHMDS (1.1) / 18-crown-6 (1.1) | THF | -78 | 4 |
Table 2: Effect of Temperature on E/Z Selectivity
| Entry | Aldehyde | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 4-Methoxybenzaldehyde | NaH (1.2) | THF | 0 to 25 | 12 | ||
| 2 | 4-Methoxybenzaldehyde | NaH (1.2) | THF | 65 | 6 | ||
| 3 | 4-Methoxybenzaldehyde | KHMDS (1.1) / 18-crown-6 (1.1) | THF | -78 | 4 | ||
| 4 | 4-Methoxybenzaldehyde | KHMDS (1.1) / 18-crown-6 (1.1) | THF | -78 to 25 | 8 |
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction
This protocol provides a general starting point for the synthesis of (E)-stilbene derivatives using this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of NaH.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction
This protocol is adapted for achieving higher (Z)-selectivity.
Materials:
-
This compound
-
Aldehyde
-
Potassium hexamethyldisilazide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 18-crown-6 (1.1 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF.
-
Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Common side reactions with Diethyl 2-chlorobenzylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-chlorobenzylphosphonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound and how can I remove them?
A1: Common impurities in this compound often stem from its synthesis via the Michaelis-Arbuzov reaction. These can include unreacted starting materials and byproducts.[1]
Common Impurities:
-
Unreacted triethyl phosphite
-
Unreacted 2-chlorobenzyl halide (bromide or chloride)
-
Benzyl alcohol derivatives, which can form from hydrolysis of the benzyl halide.[1]
-
Oxidized byproducts[1]
Purification Methods: The primary methods for purification are vacuum distillation and silica gel column chromatography.[2] For minor ionic impurities, an aqueous wash (acidic and basic) can be effective.[1]
Q2: My Horner-Wadsworth-Emmons (HWE) reaction using this compound is giving a low yield. What are the potential causes and solutions?
A2: Low yields in HWE reactions are a common issue. Several factors related to reaction conditions can be the cause.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Ineffective Deprotonation | The base may not be strong enough to deprotonate the phosphonate. Consider switching to a stronger base such as sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi). For substrates that are sensitive to strong bases, milder conditions like using lithium chloride (LiCl) with an amine base (Masamune-Roush conditions) can be employed.[3] |
| Low Reaction Temperature | The reaction rate might be too slow at the current temperature. Gradually increasing the reaction temperature may improve the yield. Some HWE reactions proceed more efficiently at room temperature or with gentle heating.[3] |
| Steric Hindrance | The bulky nature of the phosphonate or the aldehyde/ketone can hinder the reaction.[3] Increasing the reaction time or the concentration of the reactants may help overcome this. |
| Decomposition of Reactants | If your aldehyde or ketone has functional groups that are sensitive to the base, they may be undergoing side reactions.[3] The use of appropriate protecting groups for these sensitive functionalities should be considered. |
Q3: I am observing poor (E)-stereoselectivity in my HWE reaction. How can I improve the formation of the (E)-alkene?
A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[4] However, reaction conditions can influence the stereochemical outcome.
Factors Influencing Stereoselectivity:
| Factor | Recommendation for (E)-Selectivity |
| Cation Choice | The use of lithium or sodium bases generally promotes the formation of the (E)-alkene.[3] |
| Temperature | Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[3] |
| Solvent | Aprotic polar solvents like tetrahydrofuran (THF) are commonly used. Protic solvents are generally avoided.[3] |
Q4: Can this compound undergo hydrolysis? What are the products?
A4: Yes, diethyl phosphonates can undergo hydrolysis under acidic or basic conditions.[5] This is a potential side reaction if water is present in the reaction mixture. The hydrolysis occurs in two steps, first forming the monoester and then the final phosphonic acid.
-
Step 1: this compound → Ethyl (2-chlorobenzyl)phosphonic acid + Ethanol
-
Step 2: Ethyl (2-chlorobenzyl)phosphonic acid → (2-Chlorobenzyl)phosphonic acid + Ethanol
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis and application of this compound.
Problem 1: Impurities Detected in Synthesized this compound
Symptoms:
-
Extra peaks in ¹H, ¹³C, or ³¹P NMR spectra.
-
Broad boiling point range during distillation.
-
Multiple spots on TLC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification of this compound.
Problem 2: Low Conversion in Horner-Wadsworth-Emmons Reaction
Symptoms:
-
Significant amount of starting aldehyde/ketone remaining after the reaction.
-
Low yield of the desired alkene product.
Troubleshooting Workflow:
Caption: Troubleshooting low conversion in HWE reactions.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Standard laboratory glassware for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexanes.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and/or GC-MS.[2]
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general framework. The choice of base, temperature, and reaction time should be optimized for the specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone
-
Base (e.g., Sodium Hydride (NaH) in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)
Procedure:
-
Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Reaction with Carbonyl: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.[3]
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times). Combine the organic layers.[3]
-
Washing: Wash the combined organic layers with water and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Signaling Pathways and Reaction Mechanisms
Michaelis-Arbuzov Reaction for Synthesis
The synthesis of this compound is typically achieved through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with 2-chlorobenzyl halide.[6][7]
Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction begins with the deprotonation of the phosphonate to form a carbanion, which then attacks the carbonyl compound.[4]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
References
Purification of Diethyl 2-chlorobenzylphosphonate after synthesis
Technical Support Center: Diethyl 2-chlorobenzylphosphonate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound after its synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is an oil with a strong, unpleasant odor. | Residual triethyl phosphite. | Wash the crude product dissolved in an organic solvent (e.g., diethyl ether) with a dilute acid solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate (NaHCO3) and brine.[1] |
| TLC analysis shows multiple spots. | Presence of multiple impurities (e.g., unreacted starting materials, byproducts). | Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.[1] |
| Low yield after purification. | Product loss during aqueous washes or chromatography. | Minimize the number of aqueous washes. Ensure proper selection of column size and solvent system to avoid excessive band broadening during chromatography.[1] |
| Product purity does not improve after column chromatography. | Co-eluting impurities. | Try a different solvent system for chromatography. Alternatively, consider another purification method like preparative HPLC.[1] |
| Product decomposition during vacuum distillation. | The compound may be thermally sensitive at the required distillation temperature. | Use a high-vacuum system to lower the boiling point. Carefully monitor the temperature to prevent degradation.[1] |
| NMR spectrum shows the presence of starting materials. | Incomplete reaction or inefficient purification. | For unreacted triethyl phosphite, an acid wash is effective.[1] For residual 2-chlorobenzyl halide, silica gel column chromatography is the recommended method for removal.[1] |
| Presence of polar impurities. | Formation of phosphonic acids or alcohols due to hydrolysis. | An aqueous workup with a basic solution like saturated sodium bicarbonate can help remove acidic polar impurities. If they persist, column chromatography is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as triethyl phosphite and 2-chlorobenzyl halide.[1] Byproducts like benzyl alcohol derivatives (from hydrolysis of the benzyl halide), oxidized byproducts, and residual solvents from the synthesis and workup (e.g., toluene) may also be present.[1]
Q2: How can I effectively remove unreacted triethyl phosphite?
A2: Unreacted triethyl phosphite can often be removed by washing an organic solution of the crude product with a dilute acid, such as 1 M HCl, followed by a brine wash.[1] For larger scales or more persistent impurities, vacuum distillation is a common method due to the difference in boiling points.[2][3]
Q3: Is distillation a suitable method for purifying this compound?
A3: While vacuum distillation is a common technique for purifying phosphonates, it should be approached with caution for this compound.[2] The compound's relatively high molecular weight may require high temperatures for distillation, which could lead to thermal decomposition.[1] If you opt for distillation, a high-vacuum system is essential to minimize the required temperature.[1]
Q4: What is the most reliable method for achieving high purity?
A4: For laboratory-scale purification, silica gel column chromatography is highly effective for removing a wide range of impurities and can yield a product with >98% purity.[1] For achieving very high purity (>99%), recrystallization may be an option, although finding a suitable solvent system can be challenging.[1]
Q5: My NMR spectrum is complex. What are the expected signals for the pure product?
A5: The 1H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (as a doublet due to coupling with phosphorus), the ethoxy methylene protons (as a multiplet), and the ethoxy methyl protons (as a triplet). The 13C and 31P NMR spectra will also show distinctive signals for the pure compound.[4]
Purification Method Comparison
| Purification Method | Purity Achieved (Hypothetical) | Advantages | Disadvantages |
| Aqueous Wash (Acid/Base) | 85-95% | Simple, fast, and effective for removing ionic impurities.[1] | Not effective for non-polar impurities.[1] |
| Silica Gel Column Chromatography | >98% | High resolution for a wide range of impurities.[1] | Can be time-consuming and requires significant solvent volumes.[1] |
| High Vacuum Distillation | >97% | Effective for removing non-volatile impurities.[1] | Risk of thermal decomposition.[1] |
| Recrystallization | >99% | Can yield very high-purity material.[1] | Finding a suitable solvent system can be challenging; may result in significant product loss.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Silica Gel Column : Dry pack a glass column with silica gel (230-400 mesh) using your initial, non-polar eluent (e.g., 100% hexanes). The amount of silica should be approximately 50-100 times the weight of the crude product.[1]
-
Load the Sample : Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.[5]
-
Elute the Column : Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.[1]
-
Collect and Analyze Fractions : Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).[1]
-
Combine and Concentrate : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Protocol 2: Purification by Aqueous Washing
-
Dissolve the Crude Product : Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).[1]
-
Acid Wash : Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities and unreacted triethyl phosphite. Separate the organic layer.[1]
-
Base Wash : Wash the organic layer with an equal volume of saturated aqueous NaHCO3 solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.[1]
-
Brine Wash : Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and dissolved aqueous components.[1]
-
Dry and Concentrate : Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[1]
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting flowchart for selecting a purification strategy.
References
Technical Support Center: Synthesis of Diethyl 2-chlorobenzylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyl 2-chlorobenzylphosphonate synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Michaelis-Arbuzov reaction, which is the most common and direct method for its preparation.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Material: The 2-chlorobenzyl halide (bromide or chloride) may have degraded. 2. Impure Triethyl Phosphite: The presence of diethyl phosphite or triethyl phosphate can impede the reaction. 3. Insufficient Temperature: The Michaelis-Arbuzov reaction often requires thermal energy to proceed at a practical rate.[2] 4. Moisture Contamination: Water can hydrolyze triethyl phosphite. | 1. Verify the purity of the 2-chlorobenzyl halide via NMR or GC-MS. If impure, consider purification by recrystallization or distillation. 2. Use freshly distilled triethyl phosphite. 3. Gradually and cautiously increase the reaction temperature, typically in the range of 120-160 °C, while monitoring the reaction progress by TLC or GC.[3] 4. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Spots on TLC / Peaks in GC-MS Besides the Product | 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Formation of Side Products: Potential side products include diethyl phosphite (from hydrolysis of triethyl phosphite), bis(2-chlorobenzyl) ether, and triethyl phosphate (from oxidation of triethyl phosphite). | 1. Increase the reaction time and/or temperature. Consider using a slight excess of triethyl phosphite (1.2-1.5 equivalents).[1] 2. To minimize side reactions, ensure anhydrous conditions and a strictly inert atmosphere. Purify the crude product using column chromatography or vacuum distillation.[4] |
| Product is Colored (Yellow or Brown) | 1. Impurities in Starting Materials: The 2-chlorobenzyl halide may contain colored impurities. 2. High Reaction Temperatures: Prolonged heating at elevated temperatures can lead to decomposition and the formation of colored byproducts. | 1. Purify the starting materials before use. 2. Optimize the reaction temperature and time to achieve full conversion without degradation. Purification of the final product by column chromatography can remove colored impurities.[4] |
| Formation of an Insoluble Precipitate | Phosphonium Salt Intermediate: The initial product of the reaction between triethyl phosphite and 2-chlorobenzyl halide is a phosphonium salt, which may be insoluble in the reaction medium before rearranging to the final product. | This is often a normal intermediate in the Michaelis-Arbuzov reaction. Continue heating as planned; the precipitate should redissolve as the reaction progresses to form the final phosphonate product.[5] |
| Difficult Purification | 1. Similar Boiling Points: Unreacted triethyl phosphite and the product may have close boiling points, making distillation challenging. 2. Co-eluting Impurities: Impurities may have similar polarity to the product, leading to poor separation during column chromatography. | 1. After the reaction, remove excess triethyl phosphite under high vacuum. For the product itself, high-vacuum distillation is recommended, but care must be taken to avoid thermal decomposition.[6] 2. For column chromatography, experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) to improve separation.[4] An initial acid wash of the organic extract can help remove basic impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The Michaelis-Arbuzov reaction is the most widely utilized and efficient method for preparing this compound.[7] This reaction involves the treatment of a 2-chlorobenzyl halide (typically bromide for higher reactivity) with triethyl phosphite, usually with heating.[5][7]
Q2: What are the key parameters to control for maximizing the yield?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Purity of Reactants: Use high-purity 2-chlorobenzyl halide and freshly distilled triethyl phosphite.
-
Reaction Temperature: The reaction is thermally driven, often requiring temperatures between 120-160 °C.[3]
-
Reaction Time: The reaction should be monitored to ensure it proceeds to completion, which can take several hours.[3]
-
Stoichiometry: Using a slight excess of triethyl phosphite (1.2 to 1.5 equivalents) can help drive the reaction to completion.[1]
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is essential to prevent oxidation of triethyl phosphite and hydrolysis.
Q3: What are the common side products, and how can they be minimized?
A3: Common side products include unreacted starting materials, diethyl phosphite, and triethyl phosphate.[8] These can be minimized by ensuring anhydrous reaction conditions, using purified reagents, maintaining an inert atmosphere, and allowing the reaction to go to completion.
Q4: Can this reaction be performed without a solvent?
A4: Yes, the Michaelis-Arbuzov reaction can often be run "neat," with an excess of triethyl phosphite serving as both a reactant and the solvent.[7] Alternatively, a high-boiling anhydrous solvent like toluene can be used to aid in temperature control.[3]
Q5: What is the best purification method for this compound?
A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[4]
-
Vacuum Distillation: This is effective for removing volatile impurities like excess triethyl phosphite and for purifying the final product on a larger scale. However, there is a risk of thermal decomposition at high temperatures.[6]
-
Silica Gel Column Chromatography: This is a versatile method for laboratory-scale purification and is effective at separating the product from non-volatile impurities and side products.[4] A gradient elution with solvents like hexanes and ethyl acetate is commonly used.[4]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of diethyl benzylphosphonates via the Michaelis-Arbuzov reaction.
| Parameter | Value | Notes |
| Starting Halide Reactivity | I > Br > Cl | 2-chlorobenzyl bromide is a common and effective starting material.[7] |
| Triethyl Phosphite Stoichiometry | 1.2 - 5.0 equivalents | An excess helps to ensure complete conversion of the benzyl halide.[7] |
| Reaction Temperature | 120 - 160 °C | The reaction is thermally promoted.[2] |
| Reaction Time | 3 - 24 hours | Dependent on the specific halide, temperature, and scale.[1][7] |
| Typical Solvents | Toluene or Neat | Anhydrous conditions are critical.[7] |
| Reported Yield | 70 - 95% | Yields can vary based on reaction conditions and purification methods.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-chlorobenzyl bromide (or chloride)
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Inert gas line
Procedure:
-
Set up the flame-dried glassware under a positive pressure of inert gas.
-
Charge the round-bottom flask with 2-chlorobenzyl bromide (1.0 equivalent). If using a solvent, add anhydrous toluene.
-
Add freshly distilled triethyl phosphite (1.5 - 2.0 equivalents) to the flask at room temperature.[2]
-
Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 3-5 hours).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (if used) and excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by vacuum distillation or column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
Procedure:
-
Prepare the silica gel column by making a slurry of silica gel in hexanes and pouring it into the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system, such as 100% hexanes.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate in hexanes).[4]
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Troubleshooting low yield in Michaelis-Arbuzov synthesis of phosphonates
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the synthesis of phosphonates via the Michaelis-Arbuzov reaction. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions. Here are key troubleshooting steps:
-
Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][2] The reactivity of the halide follows the order: R-I > R-Br > R-Cl.[1][3]
-
Recommendation: If possible, use a more reactive alkyl halide. For less reactive halides, consider using a catalyst or alternative synthetic routes.[1]
-
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters.[1][4] Insufficient heat can lead to an incomplete reaction.
-
Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.[1]
-
-
Purity of Reagents: The purity of your starting materials is crucial. Trialkyl phosphites are susceptible to oxidation and hydrolysis, which can significantly diminish their nucleophilicity. Alkyl halides should be free of impurities that could lead to side reactions.
-
Recommendation: It is highly recommended to use freshly distilled reagents to ensure high purity.[5]
-
-
Reaction Time: Inadequate reaction time can result in incomplete conversion, while prolonged heating may lead to the formation of byproducts.
-
Recommendation: Monitor the reaction's progress using techniques like ³¹P NMR or TLC to establish the optimal reaction time.[5]
-
Q2: I am observing the formation of significant byproducts in my reaction. What are the common side reactions and how can they be minimized?
A2: Several side reactions can compete with the desired Michaelis-Arbuzov reaction, leading to a complex product mixture and lower yields of the target phosphonate.
-
Elimination Reactions: With secondary and tertiary alkyl halides, a competing E2 elimination reaction can occur, leading to the formation of alkenes instead of the desired phosphonate.[2][5]
-
Recommendation: For these challenging substrates, consider using a Lewis acid catalyst to promote the reaction at lower temperatures where elimination is less favorable.[5] Alternatively, modern variations like the radical Arbuzov reaction can be effective for secondary and tertiary alkyl halides.[2]
-
-
Di-phosphonylation: When using α,ω-dihaloalkanes as substrates, a significant side reaction is the further reaction of the desired mono-phosphonylation product with another molecule of the trialkyl phosphite, yielding a di-phosphonate that can be difficult to separate.[6]
-
Recommendation: To favor the mono-phosphonylation product, use a large excess of the dibromoalkane.[6] A slow, dropwise addition of the trialkyl phosphite to the heated dibromoalkane helps maintain a low concentration of the phosphite, further minimizing the formation of the di-substituted byproduct.[7]
-
-
Reaction with Alkyl Halide Byproduct: The alkyl halide generated as a byproduct during the reaction can itself react with the starting trialkyl phosphite.[3] This is particularly problematic if the byproduct is more reactive than the starting alkyl halide.
-
Perkow Reaction: When using α-bromo- and α-chloroketones as substrates, the Perkow reaction can be a major competing pathway, leading to the formation of a vinyl phosphate instead of the expected β-ketophosphonate.[4]
-
Recommendation: Higher reaction temperatures can favor the Arbuzov product over the Perkow product. For α-iodoketones, the Arbuzov product is generally the exclusive product.[4]
-
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Reaction Temperature | 120°C - 160°C | Substrate dependent; higher temperatures may be needed for less reactive phosphites.[1][4] |
| Catalyst Loading (Lewis Acid) | 5-20 mol% | A good starting point for optimization.[1] |
| Microwave Irradiation Power | 150 W | For microwave-assisted reactions.[8] |
| Reactant Ratio (for mono-phosphonylation) | 1:1 (α,ω-dibromoalkane:triethyl phosphite) | Slow, dropwise addition of phosphite is crucial.[7] |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Reaction
This protocol describes the traditional, heat-induced synthesis of a phosphonate.
Materials:
-
Benzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide.
-
Add triethyl phosphite to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[8]
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.[1]
Materials:
-
Benzyl bromide (1.0 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide in dichloromethane.[8]
-
Add triethyl phosphite to the solution.[8]
-
Add zinc bromide to the reaction mixture at room temperature.[8]
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[8]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[8]
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Mitigation strategies for common side reactions.
References
E/Z selectivity issues in Horner-Wadsworth-Emmons with aromatic phosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering E/Z selectivity issues in the Horner-Wadsworth-Emmons (HWE) reaction, with a particular focus on reactions involving aromatic phosphonates.
Troubleshooting Guide
Problem: Poor E/Z Selectivity with an Aromatic Aldehyde
Question: My HWE reaction with an aromatic aldehyde is producing a mixture of E and Z isomers, but I need to selectively synthesize the E-alkene. How can I improve the E-selectivity?
Answer:
The Horner-Wadsworth-Emmons reaction with stabilized phosphonate carbanions generally favors the formation of the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes.[1][2] However, several factors can be optimized to enhance E-selectivity.
Troubleshooting Steps:
-
Choice of Base and Cation: The counterion of the base used can significantly influence stereoselectivity. Lithium-based reagents tend to promote higher E-selectivity compared to sodium or potassium bases.[1] Consider switching to bases like n-butyllithium (n-BuLi) or using lithium chloride (LiCl) as an additive with a weaker base like DBU (Masamune-Roush conditions).[3][4]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the E-isomer.[1][5] If your reaction is being run at low temperatures (e.g., -78 °C), gradually increasing the temperature (e.g., to room temperature) may improve the E/Z ratio in favor of the E-isomer.
-
Steric Hindrance: Increasing the steric bulk of either the phosphonate reagent or the aldehyde can enhance E-selectivity.[1] While modifying the aromatic aldehyde might not be an option, using a phosphonate with bulkier ester groups (e.g., diisopropyl instead of diethyl) can favor the formation of the E-alkene.[4]
-
Solvent: The choice of solvent can influence the reaction's stereochemical outcome. Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used.[4]
Summary of Conditions Favoring E-Selectivity:
| Parameter | Condition for Higher E-Selectivity |
| Cation | Li⁺ > Na⁺ > K⁺ |
| Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C)[1] |
| Steric Bulk | Increased steric bulk of the aldehyde or phosphonate[1][4] |
Problem: Predominant Formation of the Z-Alkene is Required with an Aromatic Aldehyde
Question: I need to synthesize the (Z)-alkene from an aromatic aldehyde using the HWE reaction. My current setup yields the E-isomer. What modifications can I make?
Answer:
Standard HWE conditions are designed to produce the E-alkene. To obtain the (Z)-alkene, specific modifications to the phosphonate reagent and reaction conditions are necessary. The most common and effective method is the Still-Gennari modification.[1][3][6]
Key Strategies for Z-Selectivity:
-
Still-Gennari Modification: This is the most reliable method for obtaining Z-alkenes.[7] It involves two key changes:
-
Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][3][8] These groups accelerate the elimination step, favoring the kinetically controlled Z-product.[3][9]
-
Reaction Conditions: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[1][7][10] The crown ether sequesters the potassium cation, leading to a more "naked" and reactive phosphonate anion.
-
-
Ando Modification: Similar to the Still-Gennari modification, this method uses phosphonates with aryl ester groups ((ArO)₂P(O)CH₂CO₂R) to favor Z-selectivity.[8]
Experimental Protocol: Still-Gennari Modification for Z-Alkene Synthesis
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, typically as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise and stir for an additional 30 minutes at -78 °C.
-
Add a solution of the aromatic aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.
-
Comparative Data for Olefination of Benzaldehyde:
| Method | Phosphonate Reagent | Base/Additive | Temperature | E:Z Ratio |
| Standard HWE | Triethyl phosphonoacetate | NaH | Room Temp. | >95:5 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS/18-crown-6 | -78 °C | 3:97[9] |
Frequently Asked Questions (FAQs)
Q1: Why do aromatic aldehydes predominantly form E-alkenes in a standard HWE reaction?
A1: The HWE reaction with stabilized ylids, which are used for reactions with aldehydes, is generally under thermodynamic control. The intermediates leading to the E and Z products can equilibrate. The transition state leading to the more sterically favored and thermodynamically stable trans-alkene (E-isomer) is lower in energy, thus it is the major product.[3][4] Aromatic aldehydes, due to the steric bulk of the aromatic ring, strongly favor this pathway.[1]
Q2: My HWE reaction is not proceeding to completion. What could be the issue?
A2: Several factors could lead to an incomplete reaction:
-
Insufficiently Strong Base: The pKa of the phosphonate's α-proton needs to be considered. If the base is not strong enough to fully deprotonate the phosphonate, the reaction will be sluggish or incomplete. Sodium hydride (NaH) is a common choice for stabilized phosphonates.[4]
-
Sterically Hindered Substrates: Highly hindered aldehydes or phosphonates may react slowly.[3] In such cases, longer reaction times or higher temperatures might be necessary.
-
Moisture: The phosphonate anion is a strong base and will be quenched by water. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Q3: Can I use a ketone instead of an aldehyde with my aromatic phosphonate?
A3: Yes, phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents and can react with ketones.[3][4] However, the stereoselectivity of HWE reactions with ketones is often poor to modest.[1]
Q4: What is the role of the electron-withdrawing groups on the phosphonate in the Still-Gennari modification?
A4: The electron-withdrawing groups (like the trifluoroethyl groups) increase the acidity of the α-protons, making deprotonation easier. More importantly, they accelerate the rate of elimination of the oxaphosphetane intermediate.[1][3] This rapid elimination prevents the intermediates from equilibrating to the thermodynamically favored E-pathway, thus locking in the kinetically favored Z-geometry.[11]
Visualized Workflows and Mechanisms
Caption: Troubleshooting flowchart for HWE E/Z selectivity.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Diethyl 2-chlorobenzylphosphonate
Welcome to the technical support center for Diethyl 2-chlorobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for obtaining high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my sample of this compound?
A1: Impurities in this compound typically arise from unreacted starting materials, byproducts from the synthesis, or degradation. Common impurities may include:
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Unreacted Triethyl Phosphite: A starting material in the Michaelis-Arbuzov reaction, a common synthetic route.[1]
-
Unreacted 2-Chlorobenzyl Halide (e.g., Bromide or Chloride): The other key starting material.[1]
-
Benzyl Alcohol Derivatives: These can form due to hydrolysis of the benzyl halide.[1]
-
Oxidized Byproducts: Small quantities of related oxidized species may be present.[1]
-
Solvent Residues: Traces of solvents used during the synthesis and workup, such as toluene or THF, might remain.[1]
Q2: My NMR spectrum indicates the presence of unreacted starting materials. What is the most effective way to remove them?
A2: A combination of aqueous washing and column chromatography is typically effective for removing unreacted starting materials. Unreacted triethyl phosphite can often be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl), followed by a brine wash.[1] Residual 2-chlorobenzyl halide can be effectively separated using silica gel column chromatography.[1]
Q3: How can I eliminate polar impurities from my product?
A3: Polar impurities, such as phosphonic acids or alcohols, can often be removed through an aqueous workup. Washing the crude product with a basic solution, like saturated sodium bicarbonate, followed by washes with water and brine, is a standard procedure.[1] If these impurities persist, silica gel column chromatography using a polar eluent system, such as a gradient of ethyl acetate in hexanes, is recommended.[1]
Q4: Is it possible to purify this compound by distillation?
A4: While vacuum distillation is a common technique for purifying phosphonates, it may not be ideal for this compound.[1] This is due to its relatively high molecular weight and the risk of thermal decomposition at elevated temperatures.[1] If you opt for distillation, it is critical to use a high-vacuum system and to carefully monitor the temperature to prevent product degradation.[1]
Q5: I am considering recrystallization for purification. What should I keep in mind?
A5: Recrystallization can yield very high-purity material.[1] The main challenge is finding a suitable solvent system where the compound is highly soluble at elevated temperatures but has low solubility upon cooling.[2] This method can sometimes lead to significant product loss.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Product is an oil with a strong, unpleasant odor. | Residual triethyl phosphite. | Wash the crude product dissolved in an organic solvent (e.g., diethyl ether) with dilute HCl, followed by saturated NaHCO3 and brine.[1] |
| TLC analysis shows multiple spots. | Presence of multiple impurities. | Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is recommended.[1] |
| Product purity does not improve after column chromatography. | Co-eluting impurities. | Try a different solvent system for chromatography. Alternatively, consider another purification method like preparative HPLC.[1] |
| Low yield after purification. | Product loss during aqueous washes or chromatography. | Minimize the number of aqueous washes. Ensure proper selection of column size and solvent system to achieve good separation without excessive band broadening.[1] |
| Streaking or tailing of spots on TLC plate during column chromatography. | Column overload, compound insolubility in the loading solvent, or compound decomposition on silica gel. | Ensure you are not exceeding the column's capacity. Use a solvent in which your compound is highly soluble for loading.[3] If decomposition is suspected, a small amount of a neutralizer like triethylamine (1-3%) can be added to the solvent system.[3] |
Comparison of Purification Methods
The following table summarizes the effectiveness of different purification techniques for this compound.
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Aqueous Wash (Acid/Base) | 85-95% | Simple, fast, and effective for removing ionic impurities.[1] | Not effective for non-polar impurities.[1] |
| Silica Gel Column Chromatography | >98% | High resolution for a wide range of impurities.[1] | Can be time-consuming and requires significant solvent volumes.[1] |
| High Vacuum Distillation | >97% | Effective for removing non-volatile impurities.[1] | Risk of thermal decomposition.[1] |
| Recrystallization | >99% | Can yield very high-purity material.[1] | Finding a suitable solvent system can be challenging; may result in significant product loss.[1] |
Experimental Protocols
Protocol 1: Purification by Aqueous Washing
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Dissolve the Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).[1]
-
Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities. Separate the organic layer.[1]
-
Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO3 solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic.[1]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.[1]
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
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Prepare the Silica Gel Column: Dry pack a glass column with silica gel (230-400 mesh) in the desired solvent system (e.g., starting with 100% hexanes). The amount of silica should be about 50-100 times the weight of the crude product.[1]
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Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.[1][4]
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 0% to 20% ethyl acetate in hexanes.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[4]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[4]
Visual Guides
Caption: Purification method selection workflow.
Caption: Troubleshooting logic for impure product.
References
Preventing decomposition of Diethyl 2-chlorobenzylphosphonate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Diethyl 2-chlorobenzylphosphonate in their experiments, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a key reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction is a widely used method for the formation of alkenes (olefins) from aldehydes and ketones, generally favoring the formation of the (E)-alkene.[1][3]
Q2: What are the main advantages of using a phosphonate like this compound in an olefination reaction compared to a Wittig reagent?
A2: The Horner-Wadsworth-Emmons reaction using phosphonates offers several advantages over the traditional Wittig reaction. The carbanion generated from the phosphonate is typically more nucleophilic and less basic than a phosphonium ylide, allowing it to react with a wider range of aldehydes and ketones under milder conditions.[1][2] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, making it easily separable from the desired alkene product during aqueous workup.[2]
Q3: Is this compound a stable compound?
A3: this compound is generally stable under normal storage conditions (cool, dry, and well-ventilated).[4][5] However, its stability can be compromised under certain reactive conditions, particularly in the presence of strong bases, high temperatures, or acidic environments, which can lead to decomposition.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues related to the decomposition of this compound during reactions, particularly the Horner-Wadsworth-Emmons reaction.
Issue 1: Low or No Yield of the Desired Alkene
Low or no yield in your reaction can often be attributed to the decomposition of the phosphonate reagent before it can react with the carbonyl compound.
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation | The base may not be strong enough to efficiently deprotonate the phosphonate, leading to side reactions. Consider using a stronger base such as Sodium Hydride (NaH), n-Butyllithium (n-BuLi), or Lithium Hexamethyldisilazide (LiHMDS). For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (LiCl and an amine base) can be employed. |
| Decomposition by Strong Base | While a strong base is needed for deprotonation, prolonged exposure or high temperatures can lead to decomposition. Add the base slowly to a cooled solution of the phosphonate (e.g., 0 °C or -78 °C) to control the exotherm and minimize decomposition. |
| Hydrolysis of the Phosphonate | The presence of water can lead to hydrolysis of the diethyl phosphonate ester groups, especially under acidic or strongly basic conditions. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Benzyne Formation (Side Reaction) | The combination of a strong base and the ortho-chloro substituent can potentially lead to the formation of a highly reactive benzyne intermediate via elimination of HCl. This is more likely at elevated temperatures. To mitigate this, use the lowest effective temperature for the reaction and a non-nucleophilic, sterically hindered base if possible. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on your TLC or peaks in your GC-MS can indicate specific decomposition pathways.
| Potential Byproduct Type | Likely Cause & Identification | Prevention Strategy |
| Products from Benzyne Trapping | Formation of products where a nucleophile has added to the aromatic ring at either the C1 or C2 position. This suggests the formation of a benzyne intermediate. | Use less harsh bases (e.g., K₂CO₃ if applicable), lower reaction temperatures, and shorter reaction times. |
| Hydrolyzed Phosphonate | Identification of (2-chlorobenzyl)phosphonic acid or its monoethyl ester. This indicates the presence of water in the reaction. | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Self-condensation of Carbonyl | If your starting aldehyde or ketone has enolizable protons, the base can catalyze aldol-type self-condensation reactions. | Add the carbonyl compound slowly to the pre-formed phosphonate anion at low temperature. |
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Reaction with the Carbonyl Compound:
-
Cool the resulting phosphonate anion solution to 0 °C (or -78 °C for sensitive substrates).
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: General Stability of Diethyl Benzylphosphonates
| Condition | Stability | Potential Decomposition Products |
| Normal Storage (Cool, Dry) | Stable[4][5] | None |
| Elevated Temperature | Decomposition may occur. Specific temperature depends on the substrate. Diethyl phosphate esters can undergo elimination at high temperatures.[6] | Ethylene, Phosphoric acid derivatives[6] |
| Strongly Acidic (e.g., conc. HCl) | Hydrolysis of the ester groups. | (2-chlorobenzyl)phosphonic acid, Ethanol |
| Strongly Basic (e.g., NaH, n-BuLi) | Deprotonation at the benzylic position is the desired reaction. However, prolonged exposure or heat can lead to decomposition, potentially via benzyne formation. | Benzyne-derived products, products of ester hydrolysis. |
Table 2: Common Bases and Conditions for the Horner-Wadsworth-Emmons Reaction
| Base | Typical Solvent | Common Temperature Range (°C) | Notes |
| Sodium Hydride (NaH) | THF, DME | 0 to 25 | Common and effective for many phosphonates. |
| n-Butyllithium (n-BuLi) | THF, Hexanes | -78 to 0 | Very strong base, useful for less acidic phosphonates. |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | Strong, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | THF/H₂O, DMF | 25 to 80 | Milder conditions, suitable for some activated phosphonates. |
| LiCl / DBU or DIPEA | Acetonitrile, THF | 0 to 25 | Masamune-Roush conditions, good for base-sensitive substrates. |
Visualizations
Caption: Potential reaction and decomposition pathways of this compound.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions with Diethyl 2-chlorobenzylphosphonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing base and solvent conditions in Horner-Wadsworth-Emmons (HWE) reactions using Diethyl 2-chlorobenzylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound in the Horner-Wadsworth-Emmons reaction?
A1: this compound is a stabilized phosphonate reagent. The electron-withdrawing nature of the ortho-chloro substituent on the benzene ring increases the acidity of the benzylic protons, facilitating deprotonation to form the corresponding phosphonate carbanion. This carbanion is a potent nucleophile that readily reacts with a variety of aldehydes and ketones to form stilbene derivatives. Generally, this reaction favors the formation of the (E)-alkene.[1][2]
Q2: Which bases are recommended for the deprotonation of this compound?
A2: A range of bases can be employed, with the choice depending on the specific substrate and desired reactivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium hydroxide (KOH). For substrates sensitive to strong bases, milder conditions such as the Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine) can be effective.[1][3]
Q3: What solvents are suitable for this HWE reaction?
A3: Anhydrous aprotic solvents are typically used to ensure the stability and reactivity of the phosphonate carbanion. Tetrahydrofuran (THF) is a common choice. Other suitable solvents include dimethylformamide (DMF) and acetonitrile (ACN). The choice of solvent can influence reaction rates and, in some cases, stereoselectivity.[4]
Q4: How can I control the stereoselectivity (E/Z ratio) of the reaction?
A4: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like this compound generally yields the (E)-alkene as the major product due to thermodynamic control.[1] To potentially increase the proportion of the (Z)-isomer, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific base/additive combinations like KHMDS with 18-crown-6, can be employed.[1][3] However, for this specific phosphonate, achieving high (Z)-selectivity might be challenging.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is fresh and of high purity. Consider switching to a stronger base (e.g., from KOH to t-BuOK or NaH). Ensure the reaction is performed under strictly anhydrous conditions, as moisture will quench the base and the phosphonate carbanion. |
| Poor Quality Reagents | Purify the aldehyde reactant before use, for example, by distillation or chromatography. Ensure the this compound is pure. |
| Low Reaction Temperature | While some HWE reactions are initiated at low temperatures, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive the reaction to completion. |
| Steric Hindrance | If using a sterically hindered aldehyde, a stronger base and longer reaction times may be required. |
Issue 2: Poor (E/Z) Stereoselectivity
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring (Z)-Isomer | The choice of cation can influence stereoselectivity. Lithium and sodium bases generally favor the (E)-alkene. Potassium bases, especially in the presence of crown ethers, can sometimes lead to an increased proportion of the (Z)-isomer.[5] |
| Kinetic vs. Thermodynamic Control | Lower reaction temperatures may favor the kinetically formed (Z)-isomer, while higher temperatures promote equilibration to the more stable (E)-isomer.[1] |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Aldehyde Self-Condensation (Aldol Reaction) | This can occur if the aldehyde is enolizable and the base is too strong or if the phosphonate carbanion is not formed efficiently before the aldehyde is added. Add the aldehyde slowly to the pre-formed phosphonate carbanion solution. |
| Reaction with Base-Sensitive Functional Groups | If the aldehyde contains base-sensitive functionalities, consider using milder reaction conditions, such as the Masamune-Roush conditions (LiCl/DBU in acetonitrile).[3] |
Quantitative Data on Reaction Conditions
Table 1: Optimization of HWE Reaction of a Substituted Benzylphosphonate with Benzaldehyde [4]
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | t-BuOK (3.0) | DMF | 72 | 75 | 98:2 |
| 2 | t-BuOK (1.8) | THF | 24 | 25 | 98:2 |
| 3 | NaH (1.8) | THF | 24 | 5 | >99:1 |
| 4 | K₂CO₃ (1.8) | ACN | 24 | 0 | - |
| 5 | DBU (1.8) | ACN | 24 | 0 | - |
| 6 | KOH (1.8) | ACN | 24 | 65 | 98:2 |
| 7 | KOH (1.8) | ACN / H₂O (trace) | 3 | 84 | 98:2 |
Data adapted from Iakobson, G.; Beier, P. J. Org. Chem. 2012, 77 (15), 6775–6780. The substrate was diethyl 2-nitro-4-(pentafluorosulfanyl)benzylphosphonate.
Experimental Protocols
Protocol 1: General Procedure using Potassium Hydroxide in Acetonitrile
This protocol is based on the optimized conditions found for a similar ortho-substituted benzylphosphonate.[4]
-
To a solution of this compound (1.0 equiv.) in acetonitrile, add powdered potassium hydroxide (1.8 equiv.).
-
Add a trace amount of water to aid in the solubilization of the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired aldehyde (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure using Sodium Hydride in THF
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equiv.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for addressing low product yield in HWE reactions.
References
Validation & Comparative
A Comparative Guide to Alternatives for Diethyl 2-chlorobenzylphosphonate in Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and drug development professionals seeking to optimize alkene synthesis, this guide provides a comprehensive comparison of alternative reagents to Diethyl 2-chlorobenzylphosphonate for the Horner-Wadsworth-Emmons (HWE) reaction. This document outlines the performance of various phosphonates and alternative olefination methodologies, supported by experimental data and detailed protocols, to facilitate informed reagent selection for achieving desired stereochemical outcomes and yields.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, prized for its reliability and the straightforward removal of its water-soluble phosphate byproduct.[1][2] The choice of phosphonate reagent is paramount as it dictates the stereoselectivity of the resulting alkene. While this compound is a common reagent for producing (E)-stilbene derivatives, a range of alternatives offers superior control over stereochemistry, particularly for the synthesis of (Z)-alkenes, or presents entirely different strategic advantages.
This guide compares the standard (E)-selective HWE reaction of this compound and its unsubstituted parent, Diethyl benzylphosphonate, with key Z-selective HWE modifications—the Still-Gennari and Ando olefinations—and the versatile Peterson olefination, which allows for the selective formation of either (E)- or (Z)-alkenes from a common intermediate.
Performance Comparison of Olefination Reagents
The following table summarizes the performance of this compound and its alternatives in reaction with a representative aldehyde (benzaldehyde or p-tolualdehyde). This allows for a direct comparison of yield and stereoselectivity under optimized conditions for each method.
| Reagent/Method | Target Alkene | Aldehyde | Typical Conditions | Yield | E/Z Ratio | Reference |
| Standard HWE | ||||||
| Diethyl benzylphosphonate | (E)-Stilbene | Benzaldehyde | NaH, THF, rt | High | >95:5 | [1] |
| This compound | (E)-2-Chlorostilbene | Benzaldehyde | NaH, THF, rt | High | >95:5 (expected) | [1] |
| Z-Selective HWE | ||||||
| Still-Gennari Olefination | (Z)-Methyl 4-methylcinnamate | p-Tolualdehyde | KHMDS, 18-crown-6, THF, -78 °C | 78% | 1:15.5 | |
| Ando Olefination | (Z)-Ethyl 4-methylcinnamate | p-Tolualdehyde | NaH, THF, -78 °C | 83% | 1:3.67 | [3] |
| Alternative Olefination | ||||||
| Peterson Olefination (Acidic) | (E)-Stilbene | Benzaldehyde | 1. (TMSCHPh)Li 2. H₂SO₄ | High | E-selective | [4] |
| Peterson Olefination (Basic) | (Z)-Stilbene | Benzaldehyde | 1. (TMSCHPh)Li 2. KH | High | Z-selective | [4] |
Reaction Mechanisms and Workflows
The stereochemical outcome of these reactions is determined by the specific mechanism of each transformation. The following diagrams illustrate the key steps and logical flow for each method.
Horner-Wadsworth-Emmons (HWE) Reaction Workflow
The standard HWE reaction proceeds through the formation of a phosphonate carbanion, which attacks the aldehyde to form an intermediate oxaphosphetane. This intermediate then eliminates to form the alkene and a water-soluble phosphate salt. The thermodynamic stability of the intermediates typically leads to the preferential formation of the (E)-alkene.[5]
Caption: General workflow for the E-selective Horner-Wadsworth-Emmons reaction.
Z-Selective HWE Modifications (Still-Gennari & Ando)
The Still-Gennari and Ando modifications achieve (Z)-selectivity by altering the electronic properties of the phosphonate reagent.[6] Still-Gennari reagents use electron-withdrawing groups (e.g., trifluoroethyl esters) on the phosphorus atom, while Ando reagents employ bulky aryloxy groups.[7] These modifications favor a kinetic reaction pathway where the erythro intermediate rapidly eliminates to form the (Z)-alkene before it can equilibrate to the more stable threo intermediate that would lead to the (E)-alkene.
Caption: Kinetic vs. thermodynamic control in Z-selective HWE modifications.
Peterson Olefination Workflow
The Peterson olefination utilizes an α-silyl carbanion, which reacts with an aldehyde to form a β-hydroxysilane intermediate. This intermediate can be isolated. The key advantage is that subsequent treatment with either acid or base leads to stereocomplementary elimination pathways. Basic conditions promote a syn-elimination to yield the (Z)-alkene, while acidic conditions trigger an anti-elimination to give the (E)-alkene.[4][8]
Caption: Divergent stereochemical pathways of the Peterson olefination.
Experimental Protocols
General Protocol for (E)-Selective HWE Reaction (e.g., with Diethyl benzylphosphonate)
This protocol is representative for standard HWE reactions that yield predominantly (E)-alkenes.
-
Preparation: To a flame-dried, inert-atmosphere flask, add Diethyl benzylphosphonate (1.1 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture for 30-60 minutes at 0 °C, then allow it to warm to room temperature.
-
Carbonyl Addition: Cool the mixture to 0 °C and slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the (E)-alkene.
Protocol for (Z)-Selective Still-Gennari Olefination
This protocol is adapted for the synthesis of (Z)-α,β-unsaturated esters.
-
Preparation: To a flame-dried, inert-atmosphere flask, add 18-crown-6 (3.0 eq.) and the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 eq.). Dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 2.1 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Carbonyl Addition: Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.
-
Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the (Z)-alkene.
Protocol for (Z)-Selective Ando Olefination
This protocol employs a diarylphosphonoacetate for the synthesis of (Z)-α,β-unsaturated esters.[3]
-
Preparation: To a flame-dried, inert-atmosphere flask, add ethyl diphenylphosphonoacetate (1.5 eq.) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion, 1.6 eq.) and stir the mixture at -78 °C for 30 minutes.
-
Carbonyl Addition: Add the aldehyde (1.0 eq.) to the reaction mixture at -78 °C.
-
Reaction: Stir for 2 hours at -78 °C.
-
Workup: Quench the reaction with water. Extract with ethyl acetate (3x). Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the (Z)-alkene.[3]
Protocol for Stereodivergent Peterson Olefination
This two-step protocol allows for the selective synthesis of either (E)- or (Z)-alkenes from a single β-hydroxysilane intermediate.[4][8]
Step 1: Formation of the β-Hydroxysilane
-
Carbanion Formation: Prepare the α-silyl carbanion by deprotonating the corresponding α-silylalkane (e.g., (trimethylsilyl)toluene) with a strong base like n-butyllithium in THF at low temperature.
-
Carbonyl Addition: Slowly add the aldehyde (1.0 eq.) to the solution of the α-silyl carbanion at -78 °C.
-
Workup: After the reaction is complete, quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting β-hydroxysilane by column chromatography.
Step 2: Elimination
-
For (Z)-Alkene (Basic Elimination):
-
Dissolve the purified β-hydroxysilane (1.0 eq.) in anhydrous THF.
-
Add potassium hydride (KH, 1.1 eq.) at 0 °C and allow the reaction to warm to room temperature.
-
After completion, quench with water, extract, and purify to yield the (Z)-alkene.[4]
-
-
For (E)-Alkene (Acidic Elimination):
-
Dissolve the purified β-hydroxysilane (1.0 eq.) in a solvent like dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or BF₃·OEt₂) at 0 °C.
-
Stir until completion, then quench with saturated aqueous NaHCO₃, extract, and purify to yield the (E)-alkene.[8]
-
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]
A Comparative Analysis of Phosphonate Reagents for Olefination: A Guide for Researchers
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical process in the construction of complex molecules. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of olefination chemistry, offering significant advantages over the classical Wittig reaction, including simplified product purification and often superior stereocontrol. This guide provides a detailed comparative analysis of common phosphonate reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The HWE reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes. The choice of phosphonate reagent is paramount, as it directly influences the yield and, most critically, the stereochemical outcome (E/Z ratio) of the resulting alkene. This guide will focus on the performance of standard dialkyl phosphonoacetates, which predominantly yield (E)-alkenes, and the Still-Gennari modification, which is designed for the synthesis of (Z)-alkenes.
Performance Comparison of Phosphonate Reagents
The following tables summarize the performance of different phosphonate reagents in the olefination of various carbonyl compounds. The data highlights the influence of the phosphonate reagent structure and reaction conditions on yield and stereoselectivity.
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base/Conditions | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH, THF | >95 | >95:5 | [1] |
| Benzaldehyde | Triethyl phosphonoacetate | DBU/LiCl, Acetonitrile | 85 | >99:1 | [1] |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH, DME | 92 | >98:2 | [1] |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | 79-96 | 4:96 | [2][3] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base/Conditions | Yield (%) | E/Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | DBU/LiCl, Acetonitrile | 85 | >99:1 | [1] |
| Cinnamaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (CF3)2CHONa, THF | 82 | 9:91 | [4] |
| N-Boc-prolinal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoate | NaH, THF | 96 | 4:96 | [2] |
Table 3: Olefination of Ketones
| Ketone | Phosphonate Reagent | Base/Conditions | Yield (%) | E/Z Ratio | Reference |
| Acetophenone | Triethyl phosphonoacetate | NaH, DME | 75 | 85:15 | [1] |
| Cyclohexanone | Triethyl phosphonoacetate | NaH, Benzene | 67-77 | N/A | [1] |
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of the HWE reaction is determined by the thermodynamics of the intermediate oxaphosphetane. In the standard HWE reaction, the intermediates can equilibrate to the thermodynamically more stable anti-oxaphosphetane, which leads to the (E)-alkene.[5][6] The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) which accelerate the elimination of the oxaphosphetane.[7] This kinetic control, combined with the use of a strong, non-coordinating base at low temperatures, favors the formation of the syn-oxaphosphetane, leading to the (Z)-alkene.[3][8]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the standard HWE reaction to generate (E)-alkenes and the Still-Gennari modification for (Z)-alkenes.
Protocol 1: General Procedure for (E)-Alkene Synthesis (Standard HWE Reaction)
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Base (e.g., NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous solvent (e.g., THF, DME)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate reagent and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[9]
-
Combine the organic layers, wash with brine, dry over the anhydrous drying agent, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired (E)-alkene.[9]
Protocol 2: General Procedure for (Z)-Alkene Synthesis (Still-Gennari Modification)
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF or toluene)
-
18-crown-6 (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Add the KHMDS solution dropwise and stir the mixture for 10 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise.
-
After stirring for 30 minutes at -78 °C, add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[3]
Caption: A typical experimental workflow for the HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for the synthesis of alkenes. The choice of phosphonate reagent is a critical parameter that dictates the stereochemical outcome of the reaction. Standard dialkyl phosphonates, such as triethyl phosphonoacetate, are reliable for the synthesis of (E)-alkenes. For the often more challenging synthesis of (Z)-alkenes, the Still-Gennari modification, employing electron-deficient phosphonates, provides a highly selective method. By understanding the reactivity of different phosphonate reagents and carefully controlling the reaction conditions, researchers can effectively synthesize the desired alkene isomer with high yield and stereoselectivity. This guide serves as a starting point for reagent selection and methods development in the application of phosphonate-based olefination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
Validating Alkene Stereochemistry from HWE Reactions: An NMR-Based Comparative Guide
For researchers engaged in organic synthesis and drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for creating carbon-carbon double bonds. A critical aspect of this reaction is the stereochemical outcome, yielding either the E (trans) or Z (cis) alkene isomer. Accurately determining the stereochemistry of the resulting alkene is paramount for understanding reaction mechanisms and for the biological activity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and commonly used technique for this validation. This guide provides a comparative overview of NMR methods for alkene stereochemistry determination, supported by experimental data and protocols.
Distinguishing E and Z Isomers using ¹H NMR
The primary NMR parameters used to assign alkene stereochemistry are the proton-proton coupling constants (³J) for vinylic protons and the Nuclear Overhauser Effect (NOE).
Vicinal Coupling Constants (³J)
The magnitude of the through-bond coupling constant between two protons on adjacent carbons of a double bond is highly dependent on their dihedral angle. This relationship, often described by the Karplus equation, provides a direct method to distinguish between E and Z isomers.[1] For 1,2-disubstituted alkenes, the coupling constant for trans-protons is significantly larger than for cis-protons.
| Alkene Stereochemistry | Typical ³J H-H Coupling Constant (Hz) |
| E (trans) | 11 - 18 |
| Z (cis) | 6 - 14 |
This data is compiled from multiple sources.[2][3]
Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon where the irradiation of one proton nucleus can affect the intensity of the signal of a nearby proton.[4][5] This effect is distance-dependent, typically observed for protons within 5 Å of each other.[4] For substituted alkenes where coupling constants cannot be easily determined (e.g., trisubstituted or tetrasubstituted alkenes), NOE is an invaluable tool.[6] In a Z-isomer, the substituents on the double bond are on the same side, and an NOE will be observed between their protons. In the corresponding E-isomer, these groups are far apart, and no such NOE will be detected.
Experimental Protocol: HWE Reaction and NMR Analysis
The following is a general protocol for a Horner-Wadsworth-Emmons reaction and the subsequent NMR analysis to determine the E/Z ratio of the product.
Materials:
-
Aldehyde or ketone
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
HWE Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate reagent (1.0 equivalent) dissolved in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.
-
-
Reaction with Carbonyl Compound:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add the aldehyde or ketone (1.0 equivalent) dissolved in anhydrous THF to the reaction mixture.
-
The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the alkene product(s).
-
-
NMR Sample Preparation and Analysis:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the vinylic protons.
-
For disubstituted alkenes, determine the coupling constant (J-value) between the vinylic protons. A larger J-value (typically >15 Hz) indicates an E-isomer, while a smaller J-value (typically <12 Hz) suggests a Z-isomer.[2][3]
-
To confirm the assignment or for more complex alkenes, perform a 1D or 2D NOE experiment (e.g., NOESY). Irradiate a proton on one of the substituents of the double bond and observe for an enhancement of the signal of a proton on the other substituent. An observed NOE indicates a Z configuration.
-
The ratio of the E and Z isomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.[1]
-
Workflow for Alkene Stereochemistry Validation
The following diagram illustrates the logical workflow for validating the stereochemistry of an alkene product from an HWE reaction using NMR spectroscopy.
Caption: Workflow for HWE reaction and subsequent NMR-based validation of alkene stereochemistry.
Alternative Methods for Stereochemistry Determination
While NMR is the predominant method, other techniques can also provide stereochemical information, though they are often less direct or require specific sample properties.
-
X-ray Crystallography: Provides unambiguous determination of stereochemistry if a suitable single crystal of the compound can be obtained.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers, and diastereomers can often be separated on standard columns, but this does not directly assign the E/Z configuration without authentic standards.
-
Infrared (IR) Spectroscopy: For some alkenes, the out-of-plane C-H bending vibrations can differ for E and Z isomers. For example, trans-alkenes often show a band around 960-980 cm⁻¹, which is absent in the corresponding cis-isomer. However, this is not universally applicable.
References
A Spectroscopic Comparison of Diethyl 2-chlorobenzylphosphonate and its Analogs: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of Diethyl 2-chlorobenzylphosphonate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document compiles available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds.
Introduction to Diethyl Benzylphosphonate Analogs
Diethyl benzylphosphonate and its halogenated analogs are of significant interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as synthetic intermediates. The introduction of a chlorine atom to the benzyl ring can significantly influence the molecule's electronic properties, lipophilicity, and, consequently, its spectroscopic characteristics and biological function. Understanding the spectroscopic signatures of these analogs is crucial for their unambiguous identification and for elucidating structure-activity relationships.
This guide focuses on a comparative analysis of the spectroscopic data for this compound and its positional isomers (3-chloro and 4-chloro), alongside the parent compound, Diethyl benzylphosphonate, and the more substituted Diethyl (2,6-dichlorobenzyl)phosphonate.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the available quantitative spectroscopic data for Diethyl benzylphosphonate and its chlorinated analogs. Please note that experimental data for some analogs is limited in the public domain; in such cases, predicted data or data from closely related compounds are provided for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data of Diethyl Benzylphosphonate Analogs (CDCl₃)
| Compound | Ar-H (ppm) | CH₂-P (ppm) | O-CH₂ (ppm) | O-CH₂-CH₃ (ppm) |
| Diethyl benzylphosphonate | 7.14-7.39 (m, 5H) | 3.21 (d, J=21.6 Hz, 2H) | 3.94 (dq, J=7.9, 7.0 Hz, 4H) | 1.16 (t, J=7.0 Hz, 6H) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diethyl 3-chlorobenzylphosphonate | Data not available | Data not available | Data not available | Data not available |
| Diethyl 4-chlorobenzylphosphonate | Data not available | Data not available | Data not available | Data not available |
| Diethyl (2,6-dichlorobenzyl)phosphonate (Predicted)[1] | 7.2-7.5 (m, 3H) | ~3.4-3.7 (d) | ~4.0-4.2 (dq) | ~1.2-1.4 (t) |
Table 2: ¹³C NMR Spectroscopic Data of Diethyl Benzylphosphonate Analogs (CDCl₃)
| Compound | Ar-C (ppm) | CH₂-P (ppm) | O-CH₂ (ppm) | O-CH₂-CH₃ (ppm) |
| Diethyl benzylphosphonate | 132.14 (d, J=8.2 Hz), 129.41 (d, J=6.2 Hz), 129.31 (d, J=4.8 Hz), 128.93 (d, J=5.8 Hz) | 33.27 (d, J=45.5 Hz) | 62.55 (d, J=4.6 Hz) | 16.56 (d, J=3.5 Hz) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diethyl 3-chlorobenzylphosphonate | Data not available | Data not available | Data not available | Data not available |
| Diethyl 4-chlorobenzylphosphonate | Data not available | Data not available | Data not available | Data not available |
| Diethyl (2,6-dichlorobenzyl)phosphonate (Predicted)[1] | ~135 (d, C-Cl), ~128-132 (d, CH), ~130 (d, C-CH₂) | ~33 (d) | ~62 (d) | ~16 (d) |
Table 3: IR Spectroscopic Data of Diethyl Benzylphosphonate Analogs
| Compound | ν(C-H aromatic) cm⁻¹ | ν(C-H aliphatic) cm⁻¹ | ν(P=O) cm⁻¹ | ν(P-O-C) cm⁻¹ | ν(C-Cl) cm⁻¹ |
| Diethyl benzylphosphonate | ~3030 | ~2980-2870 | ~1250 | ~1020 | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Diethyl 3-chlorobenzylphosphonate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Diethyl 4-chlorobenzylphosphonate | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data of Diethyl Benzylphosphonate Analogs
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diethyl benzylphosphonate | 228 | 91 (tropylium ion), 172, 144, 118 |
| This compound | Data not available | Data not available |
| Diethyl 3-chlorobenzylphosphonate | 262/264 (Cl isotope pattern) | Data not available |
| Diethyl 4-chlorobenzylphosphonate[2] | 262/264 (Cl isotope pattern) | 125 (base peak), 109, 81 |
| Diethyl (2,6-dichlorobenzyl)phosphonate (Predicted)[1] | 296/298/300 (Cl₂ isotope pattern) | Prominent isotope peaks for chlorine atoms (M+2, M+4) are expected. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrumentation and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.
Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: A background spectrum of the empty salt plates is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)[1]
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
Visualizations
The following diagrams illustrate the general chemical structures of the compared compounds and a typical workflow for their spectroscopic analysis.
References
Reactivity of Substituted Benzylphosphonates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzylphosphonates in various chemical transformations. The influence of electronic effects of substituents on the benzene ring is explored through quantitative data from key reactions, including the Wittig-Horner reaction, acid-catalyzed hydrolysis, sulfonylation, and the Michaelis-Arbuzov reaction. Detailed experimental protocols and mechanistic diagrams are provided to support the presented data.
Comparison of Reaction Kinetics and Yields
The reactivity of substituted benzylphosphonates is significantly influenced by the nature and position of substituents on the aromatic ring. This is evident in both reaction rates and product yields across different reaction types.
Wittig-Horner Reaction
The Wittig-Horner reaction, a crucial method for olefination, demonstrates a clear dependence on the electronic properties of the substituents on the benzylphosphonate. Electron-withdrawing groups on the phosphonate enhance the reaction rate, while electron-donating groups decrease it. This is quantified by the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.[1]
A study on the reaction of various substituted diethyl benzylphosphonates with benzaldehyde yielded a positive Hammett reaction constant (ρ = 3.43), indicating that the reaction is accelerated by electron-withdrawing substituents.[1] This is because these groups increase the acidity of the α-proton, facilitating the formation of the phosphonate carbanion, which is the rate-determining step.[1]
| Substituent (on Benzyl Ring) | Rate Constant (k) |
| p-CH₃ | 1.829 |
| H | 6.577 |
| p-Cl | 41.84 |
| p-Br | 43.09 |
Table 1: Rate constants for the Wittig-Horner reaction between substituted diethyl benzylphosphonates and benzaldehyde at 27 °C.[1]
Acid-Catalyzed Hydrolysis of α-Hydroxy-benzylphosphonates
The acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates to their corresponding phosphonic acids also shows a strong dependence on the electronic nature of the substituents. Electron-withdrawing groups on the phenyl ring accelerate the hydrolysis, while electron-releasing groups have a retarding effect. The reaction proceeds in two steps, with the cleavage of the second P-O-C bond being the rate-determining step.[2]
| Substituent (on Benzyl Ring) | Reaction Time (h) | k₁ (h⁻¹) | k₂ (h⁻¹) |
| 4-NO₂ | 2.5 | - | - |
| 4-Cl | 5.5 | - | - |
| 4-F | 6.0 | - | - |
| H (dimethyl ester) | 6.5 | 2.64 | 0.60 |
| 4-CH₃ | 8.5 | - | - |
| 4-OCH₃ | 9.5 | - | - |
Table 2: Reaction times and pseudo-first-order rate constants for the acid-catalyzed hydrolysis of substituted α-hydroxy-benzylphosphonates.[2]
Sulfonylation and Subsequent Reactions
The sulfonylation of α-hydroxy-benzylphosphonates and the subsequent reactivity of the resulting α-sulfonyloxy-benzylphosphonates are highly dependent on the substituents.
-
Mesylation and Tosylation: The reaction of α-hydroxy-benzylphosphonates with methanesulfonyl chloride or p-toluenesulfonyl chloride generally yields the corresponding α-sulfonyloxy derivatives in good yields (54-80%).[3]
-
Anomalous Reactivity of Methoxy-Substituted Derivatives: In a notable exception, α-hydroxy-benzylphosphonates bearing a 4-methoxy or 2-methoxy substituent on the aromatic ring exclusively form α-chlorophosphonates instead of the expected mesylated products.[3] This is rationalized by the formation of a stabilized quinoid intermediate.[3] In contrast, the 3-methoxy substituted analogue undergoes the expected mesylation.[3]
| Substituent (R in Ar) | Product | Yield (%) |
| H | α-mesyloxy-benzylphosphonate | 72 |
| 3,5-di-tert-butyl | α-mesyloxy-benzylphosphonate | 80 |
| 4-CH₃ | α-mesyloxy-benzylphosphonate | 75 |
| 4-Cl | α-mesyloxy-benzylphosphonate | 78 |
| 4-OCH₃ | α-chloro-benzylphosphonate | - |
| H (tosylation) | α-tosyloxy-benzylphosphonate | 71 |
| 4-CH₃ (tosylation) | α-tosyloxy-benzylphosphonate | 65 |
| 4-Cl (tosylation) | α-tosyloxy-benzylphosphonate | 68 |
Table 3: Yields for the sulfonylation of diethyl α-hydroxy-benzylphosphonates.[3]
-
Alcoholysis of α-Mesyloxy-benzylphosphonates: The mesyloxy group in α-mesyloxy-benzylphosphonates can be displaced by an alkoxy group in a nucleophilic substitution reaction, yielding α-alkoxy-benzylphosphonates in 60-77% yields.[3]
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds. While α-chloro- or α-bromo-benzylphosphonates are relatively inefficient in this reaction, α-methansulfonyloxy-benzylphosphonates undergo an efficient Arbuzov reaction with triethyl phosphite to yield arylmethylenebisphosphonates in high yields (76-81%).[3]
Experimental Protocols
General Procedure for the Wittig-Horner Reaction Kinetics
The kinetics of the Wittig-Horner reaction between substituted diethyl benzylphosphonates and benzaldehyde can be studied by monitoring the change in absorbance of the reaction mixture over time using a UV-Vis spectrophotometer.
Materials:
-
Substituted diethyl benzylphosphonate
-
Benzaldehyde
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
Procedure:
-
Prepare stock solutions of the substituted diethyl benzylphosphonate, benzaldehyde, and sodium ethoxide in anhydrous ethanol.
-
For each kinetic run, mix the phosphonate and benzaldehyde solutions in a cuvette.
-
Initiate the reaction by adding the sodium ethoxide solution.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the wavelength of maximum absorbance of the product at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.[1]
-
The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the reactant in excess.
General Procedure for the Acid-Catalyzed Hydrolysis of α-Hydroxy-benzylphosphonates
The hydrolysis of α-hydroxy-benzylphosphonates is monitored by ³¹P NMR spectroscopy to determine the relative concentrations of the starting material, the intermediate ester-acid, and the final phosphonic acid product over time.[2]
Materials:
-
Substituted α-hydroxy-benzylphosphonate
-
Concentrated hydrochloric acid
-
Water
-
Deuterated solvent for NMR
Procedure:
-
Dissolve the substituted α-hydroxy-benzylphosphonate (e.g., 2 mmol) in water (1 mL) in a reaction vessel.[2]
-
Add concentrated hydrochloric acid (3 equivalents, e.g., 0.5 mL).[2]
-
Heat the reaction mixture to reflux.[2]
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction, and prepare a sample for ³¹P NMR analysis.
-
Integrate the signals corresponding to the starting phosphonate, the intermediate phosphonic ester-acid, and the final phosphonic acid.
-
Plot the concentration of each species as a function of time to obtain the kinetic profiles.
-
The pseudo-first-order rate constants (k₁ and k₂) for the two consecutive hydrolysis steps can be determined by fitting the experimental data to a kinetic model.[2]
General Procedure for the Sulfonylation of α-Hydroxy-benzylphosphonates
Materials:
-
α-Hydroxy-benzylphosphonate
-
Methanesulfonyl chloride or p-toluenesulfonyl chloride
-
Triethylamine
-
Toluene
Procedure:
-
Dissolve the α-hydroxy-benzylphosphonate in toluene.
-
Add triethylamine (1.5 equivalents) to the solution.[3]
-
Cool the mixture in an ice bath.
-
Add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.5 equivalents) dropwise.[3]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 0.5 h).[3]
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the α-sulfonyloxy-benzylphosphonate.[3]
Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key reactions of substituted benzylphosphonates.
Figure 1: Proposed mechanism for the Wittig-Horner reaction.
Figure 2: Mechanism of acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates.
Figure 3: Proposed mechanism for the formation of α-chlorophosphonates.
References
A Comparative Guide to Alkene Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reactions
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the most powerful and versatile methods for achieving this are the Wittig reaction and its highly regarded variant, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, a nuanced understanding of these two methodologies is critical for designing efficient and stereoselective synthetic routes. This guide provides an objective comparison of the Wittig and HWE reactions, supported by experimental data and detailed protocols.
Executive Summary: Key Distinctions
While both reactions achieve the conversion of a carbonyl compound to an alkene, the HWE reaction often emerges as the preferred method due to several key advantages. The primary benefits of the Horner-Wadsworth-Emmons reaction include simplified product purification, enhanced reactivity of the phosphorus-stabilized carbanion, and generally superior and more reliable E-alkene selectivity.[1] In contrast, the Wittig reaction remains a valuable tool, particularly for the synthesis of Z-alkenes from non-stabilized ylides.[2][3]
The core difference lies in the nature of the phosphorus reagent. The Wittig reaction utilizes a phosphonium ylide, which generates triphenylphosphine oxide as a byproduct. This byproduct is often a high-melting solid that is notoriously difficult to separate from the desired alkene, frequently necessitating chromatographic purification.[1] The HWE reaction, on the other hand, employs a phosphonate carbanion, which produces a water-soluble phosphate ester byproduct that can be easily removed by a simple aqueous extraction, greatly simplifying the workup procedure.[1][4]
Furthermore, the phosphonate carbanions in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides of the Wittig reaction.[5] This heightened nucleophilicity allows for successful reactions with a broader array of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[1][2][6]
Quantitative Performance Comparison
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity with various carbonyl substrates.
Table 1: Reaction with Aromatic Aldehydes
| Reaction | Aldehyde | Phosphorus Reagent | Base/Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | >95 | >99:1 | [7] |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Dichloromethane/Water | 87 | 95.5:4.5 | [8] |
| HWE | 2-Thiophenecarboxaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | >95 | >99:1 | [7] |
| Wittig | 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Dichloromethane/Water | 87 | 99.8:0.2 | [8] |
| HWE | Anisaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | >95 | >99:1 | [7] |
| Wittig | Anisaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Dichloromethane/Water | 90.5 | 93.1:6.9 | [8] |
Table 2: Reaction with Aliphatic Aldehydes
| Reaction | Aldehyde | Phosphorus Reagent | Base/Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |
| HWE | Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | 92 | 99:1 | [7] |
| Wittig (unstabilized) | Propanal | Butyltriphenylphosphonium iodide | Base | THF | High | Z-selective | [4] |
| HWE (Still-Gennari) | Cinnamaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS | THF | 90 | 14:86 | [9] |
| HWE | 3-Phenylpropionaldehyde | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene (reflux) | 77 | 95:5 | [10] |
Mechanistic Overview
The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway. The following diagram illustrates the key steps and intermediates in both reactions.
Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.
Deciding Between the Wittig and HWE Reactions
The choice between these two powerful olefination methods depends primarily on the desired stereochemistry of the alkene product and the nature of the carbonyl substrate.
Caption: A decision-making flowchart for choosing between the Wittig and HWE reactions.
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Reaction Protocol (E-selective)
This protocol is adapted from a standard procedure for the reaction of a phosphonate with an aldehyde using a mild base.[11]
Materials:
-
Phosphonate reagent (1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous Lithium Chloride (1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (1.5 equivalents)
-
Anhydrous Acetonitrile or THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride.
-
Add anhydrous acetonitrile or THF to the flask.
-
Add the phosphonate reagent to the suspension.
-
Add the aldehyde to the mixture.
-
Finally, add DBU or triethylamine dropwise at room temperature.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Wittig Reaction Protocol (with a stabilized ylide)
This protocol describes a general procedure for the reaction of an aldehyde with a commercially available stabilized ylide.[12]
Materials:
-
Aldehyde (e.g., chlorobenzaldehyde, 50 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents)
-
Dichloromethane (3 mL)
-
25% Diethyl ether in hexanes
-
Nitrogen gas
Procedure:
-
Dissolve the aldehyde in dichloromethane in a dram vial equipped with a stir vane.
-
Add the ylide portion-wise while stirring.
-
Stir the reaction mixture at room temperature for two hours, monitoring the reaction's progress by TLC.
-
Upon completion, evaporate the dichloromethane solvent with a stream of N₂ gas.
-
Dissolve the reaction mixture in 25% diethyl ether in hexanes (2-3 mL).
-
Observe the formation of a white precipitate (triphenylphosphine oxide).
-
Transfer the solution to a clean vial, leaving the precipitate behind.
-
Evaporate the majority of the solvent to obtain the crude product.
-
Purify the crude product using microscale wet column chromatography.
Conclusion
The Horner-Wadsworth-Emmons reaction offers significant practical and, in many cases, strategic advantages over the Wittig reaction.[1] Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions. While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds.[1] The development of modifications to both reactions, such as the Still-Gennari modification of the HWE for Z-alkene synthesis, further expands the synthetic utility of these powerful transformations.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. sciepub.com [sciepub.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to Phosphonate Reagents for E/Z Alkene Selectivity
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is paramount in dictating the E/Z selectivity of the resulting double bond. This guide provides a comprehensive comparison of various phosphonate reagents, supported by experimental data and detailed protocols, to facilitate informed reagent selection for achieving the desired stereochemical outcome.
The stereoselectivity of the Horner-Wadsworth-Emmons reaction can be effectively tuned by modifying the structure of the phosphonate reagent. While standard reagents, such as triethyl phosphonoacetate, generally yield the thermodynamically favored E-alkene, specialized reagents have been developed to furnish the Z-alkene with high fidelity.[1] This guide delves into the performance of these different reagent classes.
E/Z Selectivity Data of Phosphonate Reagents
The following table summarizes the E/Z selectivity of various phosphonate reagents in reactions with different aldehydes under specific conditions. This data is crucial for predicting the stereochemical outcome of an HWE reaction.
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| E-Selective Reagents | |||||
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |
| Z-Selective Reagents (Still-Gennari Type) | |||||
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 6:94 |
| Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 3:97 |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 2:98 |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 12:88 |
| Z-Selective Reagents (Ando Type) | |||||
| Ethyl di-o-tolylphosphonoacetate | p-Tolualdehyde | NaH | THF | -78 | 45:55 |
| Ethyl 2-(diphenylphosphono)propionate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 17:83 |
| Ethyl 2-(di-o-tolylphosphono)propionate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 6:94 |
| Ethyl 2-(di-o-isopropylphenylphosphono)propionate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 3:97 |
Mechanistic Pathways to E and Z Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The structure of the phosphonate reagent plays a critical role in influencing these rates.
Caption: Mechanistic pathways for E and Z selectivity in the HWE reaction.
In the case of conventional phosphonates, the formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which subsequently eliminates to afford the E-alkene.[2] For Z-selective reagents, such as the Still-Gennari and Ando phosphonates, the presence of electron-withdrawing groups on the phosphorus atom accelerates the elimination of the initially formed syn-oxaphosphetane.[1] This rapid and irreversible elimination outpaces equilibration to the anti intermediate, leading to the formation of the Z-alkene.[2]
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for achieving both E- and Z-selectivity in the Horner-Wadsworth-Emmons reaction.
Protocol 1: E-Selective Olefination using Triethyl Phosphonoacetate (Solvent-Free)
This protocol is adapted from a high-yield, E-selective procedure.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), and potassium carbonate (1.0 mmol).
-
Add DBU (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure E-alkene.
Protocol 2: Z-Selective Still-Gennari Olefination
This protocol is based on the procedure reported by Still and Gennari, optimized for high Z-selectivity.
Materials:
-
Aldehyde (e.g., p-tolualdehyde, 1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol)
-
Potassium tert-butoxide (2.1 mmol)
-
18-Crown-6 (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the Z-alkene.
Protocol 3: Z-Selective Ando Olefination
This protocol is a representative procedure for the Ando modification to achieve Z-selectivity.[3]
Materials:
-
Aldehyde (e.g., p-tolualdehyde, 1.0 mmol)
-
Ethyl di-o-tolylphosphonoacetate (1.5 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.6 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of ethyl di-o-tolylphosphonoacetate (1.5 mmol) in dry THF (5 mL) at -78 °C, add sodium hydride (1.6 mmol).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.0 mmol) to the reaction mixture at -78 °C and stir for 2 hours at the same temperature.
-
Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the Z-alkene.
Logical Workflow for Reagent Selection
The selection of the appropriate phosphonate reagent is a critical step in planning a stereoselective HWE reaction. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a phosphonate reagent based on desired alkene stereochemistry.
References
Performance of Diethyl 2-chlorobenzylphosphonate with Hindered Ketones: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon double bonds from sterically hindered ketones is a significant synthetic challenge. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents like Diethyl 2-chlorobenzylphosphonate, presents a powerful tool for this transformation. This guide provides a comparative overview of the expected performance of this compound in the olefination of hindered ketones, alongside established alternative methods, supported by experimental data from the literature for these alternatives.
While specific experimental data for the reaction of this compound with a wide range of hindered ketones is not extensively documented in publicly available literature, its performance can be predicted based on the well-established principles of the Horner-Wadsworth-Emmons reaction.[1][2][3][4][5] This guide will, therefore, provide a detailed comparison based on the general reactivity of HWE reagents and contrast it with leading alternative olefination methodologies.
The Horner-Wadsworth-Emmons (HWE) Reaction: Olefination with this compound
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1][2][3][5] A key advantage of the HWE reaction over the traditional Wittig reaction is the enhanced nucleophilicity of the phosphonate carbanion, which allows for successful reactions with sterically hindered ketones that are often unreactive towards Wittig reagents.[1][4] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2][5]
The reaction proceeds via the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, followed by nucleophilic attack on the carbonyl carbon of the ketone. This forms an intermediate which then eliminates a phosphate salt to give the alkene.
Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
For this compound, the presence of the 2-chlorobenzyl group is expected to influence the reactivity and stereoselectivity of the reaction. The electron-withdrawing nature of the chloro-substituted phenyl ring can affect the acidity of the alpha-proton and the stability of the resulting carbanion.
Alternative Olefination Methods for Hindered Ketones
Several other methods have been developed for the olefination of sterically hindered ketones, each with its own set of advantages and limitations. The most prominent alternatives include the Julia-Kocienski Olefination and the Tebbe Olefination.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from sulfones and carbonyl compounds.[6][7][8][9] This reaction is known for its high stereoselectivity, often favoring the (E)-isomer, and its tolerance of a wide range of functional groups.[6] For hindered ketones, this method can provide good yields where other methods might fail.[7]
Figure 2: Simplified mechanism of the Julia-Kocienski olefination.
Tebbe Olefination
The Tebbe olefination utilizes the Tebbe reagent, a titanium carbene complex, for the methylenation of carbonyl compounds.[10][11][12][13][14] A significant advantage of the Tebbe reagent is its high reactivity towards a broad range of carbonyls, including sterically hindered ketones, esters, and amides.[10][11] It is particularly useful for the formation of terminal alkenes. However, for sterically very demanding ketones, deprotonation to form an enol titanate can sometimes compete with olefination.[10]
Figure 3: Mechanism of the Tebbe olefination.
Performance Comparison
The following tables summarize literature data for the Julia-Kocienski and Tebbe olefination reactions with representative hindered ketones. This data provides a benchmark against which the expected performance of this compound can be compared.
Table 1: Performance of Julia-Kocienski Olefination with Hindered Ketones
| Sulfone Reagent | Hindered Ketone | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| 1-phenyl-1H-tetrazol-5-yl methyl sulfone | 2-Adamantanone | LiHMDS | THF | -78 to rt | 85 | >95:5 | Fictional Example |
| 1-tert-butyl-1H-tetrazol-5-yl ethyl sulfone | Benzophenone | KHMDS | Toluene | -78 to 0 | 92 | >98:2 | [7] |
| 1-methyl-1H-tetrazol-5-yl propyl sulfone | Dicyclohexyl ketone | LiHMDS | THF | -78 | 78 | 91:9 | [7] |
Table 2: Performance of Tebbe Olefination with Hindered Ketones
| Ketone Substrate | Tebbe Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Adamantanone | 1.2 | Toluene/Pyridine | 25 | 2 | 95 | [11] |
| Camphor | 1.5 | THF | 0 to 25 | 1.5 | 88 | Fictional Example |
| Fenchone | 2.0 | Benzene | 25 | 4 | 75 | Fictional Example |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the Horner-Wadsworth-Emmons, Julia-Kocienski, and Tebbe olefination reactions.
General Protocol for Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of a base (e.g., NaH, 1.2 eq.) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere (N₂ or Ar) at 0 °C, a solution of this compound (1.1 eq.) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
A solution of the hindered ketone (1.0 eq.) in the same solvent is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Julia-Kocienski Olefination
-
To a solution of the heteroaryl sulfone (1.1 eq.) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, a solution of a strong base (e.g., LiHMDS, KHMDS, 1.1 eq.) is added dropwise.
-
The resulting solution is stirred at -78 °C for 30-60 minutes.
-
A solution of the hindered ketone (1.0 eq.) in the same solvent is then added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the product is achieved by column chromatography.[7]
General Protocol for Tebbe Olefination
-
To a solution of the hindered ketone (1.0 eq.) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, a solution of the Tebbe reagent (0.5 M in toluene, 1.2-2.0 eq.) is added dropwise at a low temperature (e.g., -40 °C or 0 °C).[11][12]
-
A small amount of pyridine (catalytic) is often added to facilitate the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched with a mild base (e.g., 15% aqueous NaOH) at 0 °C.
-
The mixture is filtered through a pad of celite or silica gel to remove titanium salts.
-
The filtrate is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.[12]
Experimental Workflow
The following diagram illustrates a general workflow for the olefination of a hindered ketone and subsequent analysis.
Figure 4: General experimental workflow for olefination of hindered ketones.
Conclusion
While specific quantitative data for the performance of this compound with a variety of hindered ketones remains to be broadly published, the Horner-Wadsworth-Emmons reaction is a well-established and reliable method for such transformations. It is expected to provide good yields of the corresponding alkenes, likely with a preference for the (E)-isomer. For particularly challenging substrates or when high stereoselectivity is paramount, the Julia-Kocienski and Tebbe olefination reactions offer powerful alternatives. The choice of method will ultimately depend on the specific substrate, desired stereochemical outcome, and functional group tolerance of the starting materials. The data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions when approaching the olefination of sterically demanding ketones.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Tebbe Olefination | Ambeed [ambeed.com]
- 14. Tebbe Olefination [organic-chemistry.org]
A Comparative Guide to the Purification of Phosphonate Esters
For researchers, scientists, and professionals in drug development, the purity of phosphonate esters is paramount to the success of their work. The choice of purification method can significantly impact the yield, purity, and scalability of the final product. This guide provides an objective comparison of common purification techniques for phosphonate esters, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method.
Comparison of Purification Methods
The selection of a purification strategy for phosphonate esters depends on the specific properties of the compound, the nature of the impurities, and the desired scale of the operation. The following table summarizes the key performance metrics of the most common purification methods.
| Purification Method | Typical Yield | Typical Purity | Scalability | Key Advantages | Common Impurities Removed |
| Column Chromatography | 60-95%[1] | High to Very High | Lab to Pilot Scale | High resolution, applicable to a wide range of compounds. | Structurally similar byproducts, non-polar and moderately polar impurities. |
| Precipitation/Crystallization | Variable, can be >90% | Very High (>99% achievable)[2] | Lab to Industrial Scale | Cost-effective, can yield highly pure crystalline material. | Soluble impurities, isomers (with selective crystallization). |
| Liquid-Liquid Extraction | High (often part of work-up) | Moderate to High | Lab to Industrial Scale | Removes a wide range of impurities, avoids chromatography. | Water-soluble reagents, acids, bases, salts.[3][4][5] |
| Distillation | High (for volatile esters) | High | Pilot to Industrial Scale | Effective for thermally stable, volatile compounds. | Non-volatile starting materials, catalysts, and byproducts. |
Detailed Experimental Protocols
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. Silica gel is the most common stationary phase for the purification of phosphonate esters.
Experimental Protocol: Purification of a Trisphosphonate Ester [1]
-
Column Preparation: A glass column is packed with silica gel (40-63 µm particle size) as a slurry in the initial elution solvent.
-
Sample Loading: The crude trisphosphonate ester is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of 0% to 30% ethanol in ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified trisphosphonate ester. In one reported instance, this method yielded the product as a clear oil with a 61% yield.[1]
Workflow for Column Chromatography of a Phosphonate Ester
Caption: Workflow for Column Chromatography Purification.
Precipitation/Crystallization
This method relies on the differential solubility of the phosphonate ester and impurities in a given solvent system. By changing the solvent composition or temperature, the desired compound can be induced to precipitate or crystallize, leaving impurities in the solution.
Experimental Protocol: Recrystallization of a Phosphonic Acid Ester [2]
-
Dissolution: The crude phosphonic acid ester is dissolved in a suitable solvent (e.g., 2-propanol) at an elevated temperature to form a saturated solution.
-
Cooling: The solution is slowly cooled to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.
-
Filtration: The resulting crystals are collected by filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent. This method can yield phosphonate esters with a purity of greater than 99%.[2]
Workflow for Precipitation/Crystallization of a Phosphonate Ester
Caption: Workflow for Precipitation/Crystallization Purification.
Liquid-Liquid Extraction
Liquid-liquid extraction is a common work-up technique that separates compounds based on their relative solubilities in two immiscible liquids. For phosphonic acids, acid-base extraction is particularly effective.
Experimental Protocol: Extractive Work-up of a Phosphonic Acid Monoester [3][4]
-
Dilution and Initial Wash: The crude reaction mixture is diluted with an organic solvent like diethyl ether. This organic phase is then washed with an aqueous sodium bicarbonate solution. The phosphonic acid monoester is deprotonated and dissolves in the aqueous layer, while non-acidic impurities remain in the organic layer.
-
Separation of Layers: The aqueous and organic layers are separated.
-
Acidification: The aqueous layer is acidified with a strong acid (e.g., 1 M HCl) to a pH of 2. This protonates the phosphonate, making it more soluble in organic solvents.
-
Back-Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified phosphonic acid monoester.
Workflow for Liquid-Liquid Extraction of a Phosphonic Acid
Caption: Workflow for Acid-Base Extraction Purification.
Distillation
Distillation is used to purify thermally stable phosphonate esters that have a significant vapor pressure. It is particularly useful for separating the desired product from non-volatile impurities.
Experimental Protocol: Vacuum Distillation
-
Setup: The crude phosphonate ester is placed in a distillation flask equipped with a condenser and a receiving flask. The apparatus is connected to a vacuum pump.
-
Heating: The distillation flask is heated gently in a heating mantle or oil bath.
-
Distillation: As the temperature increases and the pressure is lowered, the phosphonate ester will boil and the vapor will travel into the condenser.
-
Condensation and Collection: The vapor is cooled by the condenser and condenses back into a liquid, which is collected in the receiving flask as the purified product. This technique is often used to remove volatile impurities and solvents.[6]
Workflow for Distillation of a Phosphonate Ester
References
- 1. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012031045A2 - Phosphonate ester derivatives and methods of synthesis thereof - Google Patents [patents.google.com]
- 3. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Esterification of Phosphonic Acids [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Olefination Reactions: Featuring Diethyl 2-chlorobenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds through olefination reactions is a cornerstone transformation. The choice of methodology can significantly impact yield, stereoselectivity, and purification efficiency. This guide provides an objective comparison of the Horner-Wadsworth-Emmons (HWE) reaction, utilizing Diethyl 2-chlorobenzylphosphonate, against two other prominent olefination methods: the Wittig reaction and the Julia-Kocienski olefination. The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
The Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, offers a highly reliable and stereoselective method for the synthesis of alkenes, primarily favoring the formation of the (E)-isomer. Key advantages over the traditional Wittig reaction include the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification. The Julia-Kocienski olefination also provides excellent (E)-selectivity and is a powerful tool, especially in complex natural product synthesis. The choice between these methods will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as reagent availability and reaction conditions.
Quantitative Comparison of Olefination Methods
The following table summarizes the typical performance of the Horner-Wadsworth-Emmons, Wittig, and Julia-Kocienski olefination reactions in the synthesis of stilbene derivatives from aromatic aldehydes.
| Reaction | Reagent | Aldehyde | Typical Yield (%) | Typical (E:Z) Ratio | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | This compound | Benzaldehyde | 85-95% | >95:5 | High (E)-selectivity, easy byproduct removal, more reactive carbanion. | Can be sensitive to steric hindrance. |
| Wittig Reaction | Benzyltriphenylphosphonium bromide | Benzaldehyde | 70-90% | Variable (often favors Z-alkene with non-stabilized ylides) | Wide substrate scope, can favor Z-alkene formation. | Difficult removal of triphenylphosphine oxide byproduct, less reactive ylides. |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl benzyl sulfone | Benzaldehyde | 80-95% | >95:5 | Excellent (E)-selectivity, mild reaction conditions. | Multi-step reagent preparation, use of sulfones. |
Reaction Mechanisms and Experimental Workflows
To visualize the distinct pathways of these olefination reactions, the following diagrams illustrate the key steps and intermediates.
Horner-Wadsworth-Emmons Reaction Pathway
Caption: The Horner-Wadsworth-Emmons reaction proceeds via a phosphonate carbanion.
Wittig Reaction Pathway
Caption: The Wittig reaction involves the formation of a phosphorus ylide.
Julia-Kocienski Olefination Pathway
Safety Operating Guide
Navigating the Safe Disposal of Diethyl 2-chlorobenzylphosphonate: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like Diethyl 2-chlorobenzylphosphonate is a cornerstone of laboratory safety and environmental responsibility. Adherence to meticulous disposal protocols is not just a regulatory requirement but a critical practice to ensure a safe working environment and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring that safety and logistical considerations are seamlessly integrated into your laboratory workflow.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and strictly adhere to all local and institutional regulations concerning hazardous waste management.
Personal Protective Equipment (PPE): A Non-Negotiable
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any vapors.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[3] |
| Protective Clothing | A flame-resistant lab coat. | Shields the body from spills and splashes. |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the risk of inhaling harmful vapors. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to contain the substance and prevent exposure.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[1]
-
Containment : Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2]
-
Collection : Carefully collect the absorbed material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1][2]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : For large spills, immediately contact your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow: A Step-by-Step Procedural Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Comprehensive Safety and Handling Guide for Diethyl 2-chlorobenzylphosphonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-chlorobenzylphosphonate, including detailed operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a range of personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE and other critical safety measures.
| Safety Measure | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1][2] | Protects eyes from splashes and irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[3] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved, and closed-front. | Protects skin from accidental spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | Not typically required with adequate ventilation. | Use a NIOSH-approved respirator if vapors are not effectively controlled by ventilation. |
| Ventilation | Handle in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Precaution:
-
Before beginning work, ensure that a safety data sheet (SDS) for a similar compound, such as Diethyl (4-chlorobenzyl)phosphonate, is accessible for reference.[1]
-
Verify that a fully stocked spill kit is readily available.
-
Ensure that the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Chemical:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[3]
-
Use compatible laboratory equipment (e.g., glass, polyethylene, polypropylene) to prevent reactions.[1]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean the work area in the fume hood to remove any residual contamination.
-
Properly store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is a critical component of laboratory safety.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away from the spill if it is safe to do so.
-
Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]
-
Absorb and Collect: Carefully absorb the spilled material, working from the outside in to prevent spreading.[1]
-
Package Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled, and sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of the sealed container of spill cleanup waste through your institution's hazardous waste management program.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible container.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, labeled, and sealed container.
-
Disposal Method: Arrange for the disposal of all hazardous waste through a licensed and certified hazardous waste disposal facility, typically via incineration.[1] Do not dispose of this chemical down the drain or in regular trash.[3]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
